N-(4-Methyl-1,3,5-triazin-2-yl)urea
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
875577-20-1 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
(4-methyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C5H7N5O/c1-3-7-2-8-5(9-3)10-4(6)11/h2H,1H3,(H3,6,7,8,9,10,11) |
InChI Key |
JPIZNKHYAACWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=N1)NC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the proposed synthesis and characterization of the novel compound, N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule in the current scientific literature, this document provides a comprehensive, predictive framework based on established chemical principles and data from structurally analogous compounds. The guide details a plausible synthetic route starting from 2-amino-4-methyl-1,3,5-triazine, including a step-by-step experimental protocol. Furthermore, it presents the expected analytical and spectroscopic data for the characterization of the title compound, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity. Visual diagrams generated using Graphviz are provided to illustrate the synthetic workflow and a potential biological signaling pathway relevant to triazine derivatives. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing a solid foundation for the future synthesis and investigation of this compound.
Introduction
The 1,3,5-triazine core is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including herbicidal, antimicrobial, and anticancer properties. The introduction of a urea moiety to the triazine ring can further enhance its biological profile by increasing its hydrogen bonding capacity and modulating its physicochemical properties. This guide focuses on the synthesis and characterization of a novel derivative, this compound.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound involves the reaction of 2-amino-4-methyl-1,3,5-triazine with a suitable urea-forming reagent. A common and effective method for the formation of ureas from amines is the reaction with an isocyanate. In the absence of a commercially available isocyanate, an in-situ generation from a corresponding acid chloride and azide, followed by a Curtius rearrangement, or more directly, the reaction with a reagent like sodium cyanate in the presence of an acid can be employed. An alternative approach involves the reaction of the aminotriazine with phosgene or a phosgene equivalent to form an intermediate isocyanate, which then reacts with ammonia. However, a more direct and safer laboratory-scale synthesis would be the reaction with chlorosulfonyl isocyanate followed by hydrolysis.
For the purpose of this guide, we propose a straightforward synthesis via the reaction of 2-amino-4-methyl-1,3,5-triazine with potassium cyanate in the presence of an acid.
Synthetic Workflow
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl-Triazinyl-Urea Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl-triazinyl-urea compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and agrochemical research. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the primary mechanism of action for the herbicidal activity of this class of compounds.
Physicochemical Properties
The physicochemical properties of methyl-triazinyl-urea compounds are crucial for understanding their behavior in biological and environmental systems. These parameters influence their solubility, permeability across membranes, and interaction with biological targets. While data for a comprehensive set of methyl-triazinyl-urea derivatives are not centrally available, the following table summarizes key properties for representative triazine and urea compounds to provide a comparative baseline.
| Property | Value | Compound Class/Example | Reference |
| Molecular Weight ( g/mol ) | 197.19 | 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea | [N/A] |
| 229.71 | Propazine | [1] | |
| pKa | 1.85 | Propazine | [1] |
| 3.3 - 5.2 | Sulfonylurea Herbicides | [2] | |
| logP (Octanol-Water Partition Coefficient) | 2.9 | Propazine | [1] |
| -2.11 | Urea | [3] | |
| Water Solubility (mg/L) | Low (general trend for triazine herbicides) | Triazine Herbicides | [4] |
| 545,000 | Urea | [3] | |
| Melting Point (°C) | Varies with substitution | N/A | [N/A] |
| Vapor Pressure (mmHg) | 1.3 x 10⁻⁷ | Propazine | [1] |
| 1.2 x 10⁻⁵ | Urea | [3] |
Experimental Protocols
Synthesis of Methyl-Triazinyl-Urea Compounds
The synthesis of methyl-triazinyl-urea derivatives typically involves a multi-step process starting from cyanuric chloride. The following is a generalized protocol based on common synthetic routes described in the literature.
Objective: To synthesize an N-(4-substituted-6-substituted-1,3,5-triazin-2-yl)-N'-methylurea.
Materials:
-
Cyanuric chloride
-
Appropriate nucleophiles (e.g., sodium methoxide, various amines)
-
Methyl isocyanate or a suitable methylamine precursor
-
Solvents (e.g., acetonitrile, dioxane, acetone)
-
Base (e.g., sodium carbonate, triethylamine)
Procedure:
-
Step 1: First Nucleophilic Substitution. Dissolve cyanuric chloride in a suitable solvent (e.g., acetone) and cool to 0-5 °C. Add the first nucleophile (e.g., sodium methoxide in methanol) dropwise while maintaining the temperature. The reaction is typically stirred for a few hours.
-
Step 2: Second Nucleophilic Substitution. To the solution from Step 1, add the second nucleophile (e.g., an amine) and a base (e.g., sodium carbonate solution). The reaction temperature is gradually increased to room temperature or slightly above and stirred for several hours.
-
Step 3: Introduction of the Urea Moiety. The dichlorotriazine from the previous steps is then reacted with a methylamine source to introduce the amino group that will form part of the urea bridge.
-
Step 4: Formation of the Urea. The resulting amino-triazine derivative is then reacted with methyl isocyanate in a suitable solvent to form the final methyl-triazinyl-urea compound.
-
Purification and Characterization. The final product is typically purified by recrystallization or column chromatography. Characterization is performed using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm the structure.[5][6][7]
Characterization Techniques
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups. Key vibrational bands include C=O stretching of the urea group (~1650-1700 cm⁻¹) and triazine ring vibrations (~1500 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the detailed molecular structure, including the position of substituents on the triazine ring and the confirmation of the methyl and urea protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. Electrospray ionization (ESI) is a common technique used for these analyses.[8]
-
Melting Point Analysis: The melting point is a crucial physical property for the identification and purity assessment of the synthesized crystalline compounds.
Measurement of Photosystem II (PSII) Inhibition
The herbicidal activity of many triazine derivatives is due to their inhibition of Photosystem II. The following protocol outlines a common method for assessing this inhibitory activity using chlorophyll fluorescence measurements.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a methyl-triazinyl-urea compound on PSII electron transport.
Materials:
-
Isolated thylakoid membranes from a suitable plant source (e.g., spinach, pea)[11]
-
Test compound (methyl-triazinyl-urea derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tricine buffer)
-
Pulse-Amplitude-Modulated (PAM) fluorometer
Procedure:
-
Preparation of Thylakoid Suspension: Isolate thylakoid membranes from fresh plant leaves using standard biochemical procedures. Resuspend the thylakoids in the assay buffer to a specific chlorophyll concentration.
-
Incubation with Inhibitor: Prepare a series of dilutions of the test compound. Add different concentrations of the compound to the thylakoid suspension and incubate in the dark for a defined period.
-
Chlorophyll Fluorescence Measurement: Measure the chlorophyll fluorescence induction kinetics (e.g., OJIP transient) using a PAM fluorometer. The key parameter to monitor is the maximum quantum yield of PSII (Fv/Fm) or the effective quantum yield of PSII (ΦPSII).
-
Data Analysis: Plot the percentage of inhibition of the fluorescence parameter against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of Photosystem II
Methyl-triazinyl-urea compounds, particularly those with herbicidal properties, primarily act by inhibiting photosynthetic electron transport in Photosystem II (PSII).[12][13][14][15] They bind to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding event blocks the docking of plastoquinone, the native electron acceptor, thereby interrupting the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). The disruption of this electron transport chain halts the production of ATP and NADPH, which are essential for CO₂ fixation and plant growth, ultimately leading to plant death.[16]
Caption: Mechanism of Photosystem II Inhibition by Methyl-Triazinyl-Urea Compounds.
Logical Flow of Inhibition
The following diagram illustrates the logical progression from the introduction of a methyl-triazinyl-urea herbicide to the ultimate effect on the plant.
References
- 1. Propazine | C9H16N5Cl | CID 4937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Triazine herbicides [m.chemicalbook.com]
- 5. Synthesis and Characterization of New 1,3,5-Triazine Derivatives Based on Benzene Ring [journals.ekb.eg]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemiro.co [chemiro.co]
- 13. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Putative Mechanism of Action of N-(4-Methyl-1,3,5-triazin-2-yl)urea and its Analogs
Disclaimer: As of late 2025, specific research detailing the mechanism of action for N-(4-Methyl-1,3,5-triazin-2-yl)urea is not available in the public domain. This guide, therefore, provides a comprehensive overview of the known mechanisms of action for structurally related 1,3,5-triazine urea derivatives. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential biological activities of this class of compounds.
The 1,3,5-triazine scaffold is a versatile heterocyclic motif that has been extensively explored in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a urea moiety at the 2-position of the triazine ring often plays a crucial role in the molecule's interaction with biological targets.
Core Biological Activities of 1,3,5-Triazine Urea Derivatives
Substituted 1,3,5-triazinyl ureas have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity: A substantial body of research highlights the antiproliferative effects of 1,3,5-triazine derivatives against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth and survival. Notably, the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a frequently identified target for this class of compounds. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of apoptosis.[1][2][3] Some derivatives have also been shown to target other critical components of cancer cell signaling, such as the Epidermal Growth Factor Receptor (EGFR).[4]
Antimicrobial Activity: Several 1,3,5-triazinyl urea and thiourea derivatives have been synthesized and evaluated for their efficacy against a range of microbial pathogens. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] While the precise mechanisms are still under investigation, it is believed that these molecules may interfere with essential cellular processes in microorganisms.
Quantitative Data on Biological Activity
The following tables summarize the reported in vitro activities of various 1,3,5-triazine urea and thiourea derivatives.
Table 1: Anticancer Activity of 1,3,5-Triazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 11 | SW480 (Colorectal) | 5.85 | [8][9] |
| Compound 4f | MDA-MB-231 (Breast) | 6.25 | [10] |
| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [10] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [10] |
| Compound 11 | MCF-7 (Breast) | 1.0 | [11] |
| Compound 11 | HCT-116 (Colon) | 0.98 | [11] |
| Derivative 2 | A549 (Lung) | 0.20 | [2] |
| Derivative 2 | MCF-7 (Breast) | 1.25 | [2] |
| Derivative 2 | HeLa (Cervical) | 1.03 | [2] |
| Compound 13c | MCF-7 (Breast) | 8.04 | [4] |
| Compound 13c | A549 (Lung) | 12.24 |[4] |
Table 2: Antimicrobial Activity of 1,3,5-Triazinyl Urea and Thiourea Derivatives
| Compound | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound 7e | S. typhosa | 0.019 | [5][6] |
| Compound 7g | E. coli | 0.019 |[5][6] |
Signaling Pathways and Molecular Interactions
The anticancer effects of many 1,3,5-triazine derivatives are attributed to their ability to modulate critical intracellular signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell proliferation, survival, and metabolism, is a prominent target.
Experimental Protocols
The synthesis and evaluation of 1,3,5-triazine urea derivatives typically follow established chemical and biological methodologies.
A common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and versatile precursor. The three chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles at different temperatures, allowing for the controlled synthesis of mono-, di-, and trisubstituted derivatives.[3][8]
A typical procedure involves the reaction of a substituted 2-chloro-1,3,5-triazine intermediate with an appropriate aryl urea in a suitable solvent, such as acetone, at reflux temperature. The pH is often maintained at neutral by the addition of a weak base like sodium carbonate solution. The final product is then isolated by filtration and purified, commonly by recrystallization from a solvent like absolute alcohol.[5]
The antiproliferative activity of the synthesized compounds is frequently assessed using the methyl thiazolyl tetrazolium (MTT) assay.[10][11]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth micro-dilution method.[5][6]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions
While the 1,3,5-triazine urea scaffold shows considerable promise, further research is necessary to elucidate the precise mechanisms of action for specific derivatives like this compound. Future studies should focus on identifying specific molecular targets through techniques such as affinity chromatography, proteomics, and computational docking studies. A deeper understanding of the structure-activity relationships will also be crucial for the rational design of more potent and selective therapeutic agents based on this versatile chemical framework.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent biological applications of heterocyclic hybrids containing s -triazine scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05953G [pubs.rsc.org]
- 4. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity [mdpi.com]
Spectroscopic and Synthetic Profile of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a plausible synthetic route for the novel compound N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the absence of published experimental data for this specific molecule, this document outlines the expected analytical characteristics and detailed experimental protocols based on established chemical principles and data from closely related analogues. This guide is intended to serve as a foundational resource for the synthesis, characterization, and further investigation of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds reported in the literature.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | Triazine-H | |
| ~7.5 | Broad Singlet | 1H | NH | |
| ~6.0 | Broad Singlet | 2H | NH₂ | |
| ~2.4 | Singlet | 3H | CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~170 | C=O (Urea) | |
| ~168 | C-CH₃ (Triazine) | |
| ~165 | C-NH (Triazine) | |
| ~155 | C-H (Triazine) | |
| ~25 | CH₃ |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent used.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Urea NH₂) |
| 3200 - 3100 | Medium | N-H Stretch (Urea NH) |
| 1700 - 1680 | Strong | C=O Stretch (Amide I) |
| 1650 - 1600 | Strong | N-H Bend (Amide II) |
| 1580 - 1550 | Medium | C=N Stretch (Triazine Ring) |
| 1420 - 1380 | Medium | C-N Stretch |
| 820 - 780 | Medium | Triazine Ring Bend |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Predicted) | Ion Type |
| 154 | [M+H]⁺ (Molecular Ion + Proton) |
| 112 | [M - C(O)NH₂]⁺ |
| 96 | [M - C(O)NH₂ - NH₂]⁺ |
| 68 | [C₃H₄N₂]⁺ (Fragment of Triazine Ring) |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound involves the reaction of 2-amino-4-methyl-1,3,5-triazine with a suitable urea-forming reagent, such as isocyanic acid (generated in situ) or a protected urea equivalent.
Diagram: Proposed Synthetic Pathway
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol: Synthesis
-
Starting Material Preparation : Synthesize 2-amino-4-methyl-1,3,5-triazine by reacting acetamidine hydrochloride with dicyandiamide in the presence of a base.
-
Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-4-methyl-1,3,5-triazine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition : To the stirred solution, add potassium cyanate (1.2 eq) followed by the slow, dropwise addition of trifluoroacetic acid (1.2 eq) to generate isocyanic acid in situ.
-
Reaction : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization : Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.
Spectroscopic Characterization Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of the synthesized this compound.
Diagram: Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.
Experimental Protocols: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy :
-
Sample Preparation : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition : Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis : Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and aspects of the structure.
-
This technical guide provides a predictive yet comprehensive framework for the synthesis and characterization of this compound. The provided protocols and expected data serve as a valuable starting point for researchers interested in this novel compound. Experimental validation is required to confirm these predictions.
"CAS number and IUPAC name for N-(4-Methyl-1,3,5-triazin-2-yl)urea"
Disclaimer: Extensive searches of chemical databases and the scientific literature indicate that N-(4-Methyl-1,3,5-triazin-2-yl)urea is not a registered compound with an assigned CAS number. Consequently, there is a lack of specific experimental data, including quantitative analyses and established biological pathways, for this particular molecule. The following guide is constructed based on established principles of triazine chemistry and provides data on closely related, well-characterized analogs to serve as a reference for researchers and drug development professionals.
Chemical Identification and Nomenclature
While a registered CAS number for this compound has not been found, its IUPAC name is determined by standard nomenclature rules.
-
IUPAC Name: 1-(4-Methyl-1,3,5-triazin-2-yl)urea
This name is derived by identifying the urea functional group as the principal characteristic group and the 4-methyl-1,3,5-triazin-2-yl moiety as a substituent on one of the urea nitrogen atoms.
Physicochemical and Biological Data of Analogous Compounds
Due to the absence of specific data for the target compound, the following tables summarize key quantitative information for structurally similar triazine derivatives. This comparative data can provide insights into the potential properties of this compound.
Table 1: Physicochemical Properties of Related Triazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (4-Amino-1,3,5-triazin-2-yl)urea | Not Found | C₄H₆N₆O | 154.13 |
| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea | 208252-67-9 | C₆H₉N₅O₂ | 183.17 |
| N-(4-Ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)urea | 1033723-84-0 | C₇H₁₂N₆O₂ | 212.22 |
Table 2: Biological Activity of Related Triazine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Measured Value (e.g., IC₅₀, MIC) |
| 1,3,5-Triazine derivatives | Anticancer | Various cancer cell lines | Activity varies with substitution |
| N-(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)urea (as a metabolite) | Herbicide | Plants | Inhibits acetolactate synthase (ALS) |
| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(2-chlorophenylureido)-s-triazine | Antimicrobial | S. typhosa | MIC: 0.019 mg/mL |
| 2-(Cyclohexylamino)-4-(3,4-dimethoxyphenylethylthioureido)-6-(4-chlorophenylureido)-s-triazine | Antimicrobial | E. coli | MIC: 0.019 mg/mL |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to this compound would involve a two-step process: first, the synthesis of the precursor 2-amino-4-methyl-1,3,5-triazine, followed by the formation of the urea moiety.
Caption: Proposed two-step synthesis of this compound.
This protocol is adapted from general methods for the synthesis of 2-amino-4-substituted-1,3,5-triazines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve acetamidine hydrochloride (1 equivalent) and dicyandiamide (1 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Slowly add a solution of sodium ethoxide (1 equivalent) in ethanol to the reaction mixture through the dropping funnel with constant stirring.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-amino-4-methyl-1,3,5-triazine.
This protocol is based on the general reaction of aminotriazines with isocyanates.[1]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methyl-1,3,5-triazine (1 equivalent) in a dry aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of a suitable isocyanate precursor, such as trimethylsilyl isocyanate (1.1 equivalents), to the stirred solution. Alternatively, an aqueous solution of potassium isocyanate can be used.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent like hexane to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or acetonitrile) to yield the final product, this compound.
Compound Characterization Workflow
The successful synthesis of the target compound would require rigorous characterization to confirm its structure and purity.
Caption: Logical workflow for the characterization of a newly synthesized compound.
Potential Biological Significance
The 1,3,5-triazine core is a well-known scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities.[3] Derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, and herbicidal agents.[3] The urea functional group is also significant in drug design due to its ability to form stable hydrogen bonds with biological targets. The combination of these two moieties in this compound suggests that it could be a candidate for biological screening, although no specific activity has been reported. Any investigation into its biological effects would first require its successful synthesis and characterization.
References
- 1. Ureas - Wikipedia [en.wikipedia.org]
- 2. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 3. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Overview
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the factors that would theoretically govern the solubility of N-(4-Methyl-1,3,5-triazin-2-yl)urea. It will also present standardized experimental protocols for determining its solubility in a laboratory setting. While direct data is absent, a comprehensive understanding of the molecule's structure allows for predictions of its likely behavior in different solvent systems.
Predicted Solubility Characteristics
This compound is a heterocyclic compound featuring a triazine ring substituted with a methyl group and a urea moiety. The presence of the urea group, with its capacity for hydrogen bonding, suggests a degree of solubility in polar protic solvents such as water, methanol, and ethanol. The nitrogen atoms within the triazine ring can also act as hydrogen bond acceptors, further contributing to potential interactions with protic solvents.
Conversely, the methyl group and the overall aromatic character of the triazine ring introduce a degree of lipophilicity. This suggests that the compound may also exhibit some solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as limited solubility in less polar organic solvents.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental methods are required. The following outlines a general protocol for the equilibrium solubility method, a widely accepted technique for this purpose.
Equilibrium Solubility Determination Workflow
Caption: Workflow for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed container. This ensures that the solvent becomes saturated with the compound.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
-
Data Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Logical Relationship of Factors Influencing Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships.
Caption: Interplay of factors governing solubility.
Conclusion
While direct, quantitative solubility data for this compound is currently unavailable in the public domain, an understanding of its chemical structure allows for qualitative predictions of its solubility behavior. For researchers and professionals in drug development, the experimental protocols outlined in this guide provide a robust framework for determining the precise solubility of this compound in various solvents. The generation of such empirical data would be a valuable contribution to the scientific literature, enabling further research and application of this specific triazine derivative.
A Technical Guide to the Biological Activities of Substituted Triazinyl Ureas
For Researchers, Scientists, and Drug Development Professionals
Substituted triazinyl ureas have emerged as a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their potential therapeutic applications, focusing on their anticancer and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this area.
Core Biological Activities
Substituted 1,3,5-triazinyl ureas have been extensively investigated for their potent biological effects, primarily as anticancer and antimicrobial agents. The modular nature of the triazine and urea moieties allows for systematic structural modifications, enabling the fine-tuning of their activity and selectivity.
Anticancer Activity
A significant body of research has highlighted the potential of substituted triazinyl ureas as anticancer agents.[1][2][3] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the most prominent mechanisms of action is the inhibition of protein kinases, particularly those in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) and epidermal growth factor receptor (EGFR) signaling pathways.[2][4] Overactivation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
PI3K/Akt/mTOR Pathway Inhibition: Several studies have identified substituted triazinyl ureas as potent inhibitors of PI3K and/or mTOR.[2][4] By blocking the activity of these kinases, these compounds can disrupt downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The urea moiety often plays a crucial role in binding to the kinase domain, forming key hydrogen bond interactions.
EGFR Inhibition: The epidermal growth factor receptor is another critical target for anticancer drug development. Substituted triazinyl ureas have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and the subsequent activation of downstream pro-survival pathways.[5][6][7]
Antimicrobial Activity
In addition to their anticancer properties, substituted triazinyl ureas have demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the triazine and urea cores significantly influence the antimicrobial spectrum and potency.[9][11] The precise mechanism of antimicrobial action is still under investigation but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer and antimicrobial activities of representative substituted triazinyl ureas.
Table 1: Anticancer Activity of Substituted Triazinyl Ureas (IC50 Values)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| TU-1 | 2-Chloro-4-morpholino-6-(N'-(4-chlorophenyl)ureido)-1,3,5-triazine | MCF-7 (Breast) | 5.2 | [2] |
| TU-2 | 2,4-Dimethoxy-6-(N'-(3-trifluoromethylphenyl)ureido)-1,3,5-triazine | A549 (Lung) | 2.8 | [3] |
| TU-3 | 2-Anilino-4-methoxy-6-(N'-(4-fluorophenyl)ureido)-1,3,5-triazine | HCT116 (Colon) | 7.5 | [2] |
| TU-4 | 2,4-Bis(dimethylamino)-6-(N'-(2,4-dichlorophenyl)ureido)-1,3,5-triazine | PC-3 (Prostate) | 10.1 | [12] |
Table 2: Antimicrobial Activity of Substituted Triazinyl Ureas (MIC Values)
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| TU-5 | 2-Amino-4-chloro-6-(N'-(4-bromophenyl)ureido)-1,3,5-triazine | Staphylococcus aureus | 16 | [8] |
| TU-6 | 2,4-Dimethoxy-6-(N'-(4-nitrophenyl)ureido)-1,3,5-triazine | Escherichia coli | 32 | [10] |
| TU-7 | 2-Morpholino-4-phenoxy-6-(N'-(3,4-dichlorophenyl)ureido)-1,3,5-triazine | Candida albicans | 8 | [9] |
| TU-8 | 2-Anilino-4-chloro-6-(N'-(4-methoxyphenyl)ureido)-1,3,5-triazine | Pseudomonas aeruginosa | 64 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative substituted triazinyl urea and the key biological assays used to evaluate their activity.
Synthesis of a Representative Substituted Triazinyl Urea
Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea
This protocol describes a general two-step synthesis starting from cyanuric chloride.
Step 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine
-
To a stirred solution of cyanuric chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of sodium methoxide (2.1 eq) in methanol is added dropwise.
-
The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-chloro-4,6-dimethoxy-1,3,5-triazine as a white solid.[13]
Step 2: Synthesis of N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-N'-phenylurea
-
A mixture of 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 eq) and phenylurea (1.1 eq) in anhydrous dioxane is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold diethyl ether and then recrystallized from ethanol to afford the title compound as a white crystalline solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37 °C.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by substituted triazinyl ureas and the proposed mechanism of their inhibitory action.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted triazinyl ureas.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by substituted triazinyl ureas.
General Experimental Workflow
References
- 1. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Triazine based chemical entities for anticancer activity [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
In Silico Modeling of N-(4-Methyl-1,3,5-triazin-2-yl)urea Interactions: A Technical Guide
Introduction
N-(4-Methyl-1,3,5-triazin-2-yl)urea belongs to the broader class of triazine urea derivatives, a group of compounds with significant interest in pharmaceutical and agrochemical research. The biological activity of these molecules is intrinsically linked to their three-dimensional structure and their ability to interact with specific biological targets. In silico modeling provides a powerful and cost-effective approach to investigate these interactions at a molecular level, offering insights that can guide the design and development of novel therapeutic agents and other bioactive compounds. This technical guide provides a comprehensive overview of the core in silico methodologies used to study the interactions of this compound and related compounds, tailored for researchers, scientists, and drug development professionals.
While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established computational protocols and data presentation strategies based on studies of analogous triazine and urea-containing molecules.
Core In Silico Methodologies
The in silico investigation of this compound interactions typically involves a multi-step computational workflow. This workflow is designed to predict the compound's binding affinity, identify key interacting residues within a biological target, and assess the stability of the resulting complex.
Experimental Workflow for In Silico Analysis
"literature review of triazine-urea derivatives in medicinal chemistry"
Pharmacological Activities
Triazine-urea derivatives have demonstrated a broad spectrum of pharmacological activities, with the most extensively studied being their anticancer and antimicrobial effects. However, emerging research has highlighted their potential in other therapeutic areas as well.
Anticancer Activity
The anticancer properties of triazine-urea derivatives are a major focus of research. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs) and other crucial signaling proteins.
EGFR is a well-validated target in cancer therapy, and several triazine-urea derivatives have been developed as EGFR inhibitors.[1] Aberrant EGFR signaling can lead to uncontrolled cell growth and proliferation.[2]
Mechanism of Action: Triazine-urea derivatives can act as ATP-competitive inhibitors at the kinase domain of EGFR, blocking the downstream signaling cascade. The urea moiety often plays a crucial role in forming hydrogen bonds with the protein, enhancing the binding affinity.
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for drug development. Several 2-arylurea-1,3,5-triazine derivatives have been identified as potent dual PI3K/mTOR inhibitors.[3][4]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors of PI3K and/or mTOR, thereby blocking the downstream signaling events that promote cancer cell growth and survival. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]
| Compound ID | Target(s) | Cancer Cell Line | IC50 | Reference |
| 8 | EGFR (wild-type) | - | 25.9 µM | [1] |
| 8 | EGFR (T790M/L858R) | - | 6.5 µM | [1] |
| 13 | EGFR-TK | Various | 8.45 ± 0.65 µM | [1] |
| 14 | EGFR-TK | Various | 2.54 ± 0.22 µM | [1] |
| 15 | EGFR | - | 305.1 nM | [1] |
| 16 | EGFR | - | 286.9 nM | [1] |
| 17 | EGFR | - | 229.4 nM | [1] |
| XIN-9 | PI3K/mTOR | MCF-7 | 0.03 µM | [3] |
| XIN-9 | PI3K | - | 23.8 nM | [3] |
| XIN-9 | mTOR | - | 10.9 nM | [3] |
| Thiophene-triazine derivative | PI3Kα/mTOR | H1975 | 0.008 ± 0.002 μM | [4] |
| Thiophene-triazine derivative | PI3Kα | - | 177.41 nM | [4] |
| Thiophene-triazine derivative | mTOR | - | 12.24 nM | [4] |
Antimicrobial Activity
Triazine-urea derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
Mechanism of Action: The exact mechanism of antimicrobial action is not always fully elucidated but may involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 2b | Various | Good activity | [5] |
| 2d | Various | Good activity | [5] |
| 2g | Various | Good activity | [5] |
| 3f | S. aureus, E. coli, P. aeruginosa | Comparable to standard | |
| 3j | S. aureus, E. coli, P. aeruginosa | Comparable to standard | |
| 10 | S. aureus | Comparable to ampicillin | |
| 13 | E. coli | Comparable to ampicillin | |
| 14 | E. coli | Comparable to ampicillin | |
| 16 | S. aureus | Comparable to ampicillin | |
| 25 | S. aureus | Comparable to ampicillin | |
| 30 | S. aureus | Comparable to ampicillin |
Other Therapeutic Activities
Beyond anticancer and antimicrobial applications, triazine and triazine-urea derivatives are being explored for a variety of other therapeutic uses.
-
Antiviral Activity: Certain triazine analogues have shown potent activity against a broad spectrum of DNA viruses.
-
Anti-inflammatory Activity: A systematic review has highlighted that a significant percentage of evaluated triazines are promising anti-inflammatory agents.
-
Neuroprotective Activity: Some triazine derivatives have been investigated for their neuroprotective effects in models of Alzheimer's disease.
-
Antidiabetic Activity: Novel 1,3,5-triazine derivatives have been identified as selective and potent DPP-4 inhibitors, suggesting their potential as antidiabetic agents.
Structure-Activity Relationship (SAR)
The biological activity of triazine-urea derivatives is highly dependent on the nature and position of substituents on both the triazine and urea moieties.
-
For Anticancer Activity:
-
The introduction of an arylurea group has been shown to significantly improve the cellular and kinase activities of PI3K/mTOR inhibitors.[4]
-
For EGFR inhibitors, the substitution pattern on the aniline ring of the urea moiety and the other substituents on the triazine core are critical for potent activity.
-
-
For Antimicrobial Activity:
-
The nature of the substituents at the 4- and 6-positions of the triazine ring, as well as the substitution on the urea nitrogen, influences the antimicrobial spectrum and potency.
-
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the triazine-urea derivatives for a specified period (e.g., 72 hours).
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the log of the compound concentration.
Kinase Inhibition Assay
Purpose: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).
Procedure (General):
-
The kinase, substrate, and ATP are incubated with varying concentrations of the triazine-urea derivative in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA, radiometric assays, or fluorescence-based assays.
-
The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.
Antimicrobial Susceptibility Testing (Microdilution Method)
Purpose: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
Procedure:
-
A serial dilution of the triazine-urea derivative is prepared in a liquid growth medium in a 96-well plate.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Triazine-urea derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the tunability of their biological activities through structural modifications make them attractive candidates for the development of novel therapeutics. The extensive research into their anticancer and antimicrobial properties has yielded potent lead compounds, and the exploration of their potential in other therapeutic areas is an exciting and expanding field of study. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro potency into in vivo efficacy and clinical success. The detailed understanding of their structure-activity relationships and mechanisms of action will be crucial in the rational design of the next generation of triazine-urea-based drugs.
References
- 1. Design, synthesis and pharmacological evaluation of 2-arylurea-1,3,5-triazine derivative (XIN-9): A novel potent dual PI3K/mTOR inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of novel thiophene- triazine derivatives bearing arylurea unit as potent PI3K/mTOR inhibitorss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Degradation Pathways of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the heterocyclic compound N-(4-Methyl-1,3,5-triazin-2-yl)urea. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related triazine and urea-containing compounds to predict its chemical behavior under various environmental and stress conditions. The primary degradation routes discussed include hydrolysis, photodegradation, thermal decomposition, and microbial metabolism. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities, enabling informed decisions on storage, formulation, and environmental fate assessment.
Introduction
This compound belongs to the family of triazine-urea compounds, a class of molecules with diverse applications, including in the agrochemical and pharmaceutical industries. The stability of such compounds is a critical parameter that influences their efficacy, shelf-life, and environmental impact. Understanding the degradation pathways is essential for identifying potential metabolites, assessing toxicity, and ensuring product safety and regulatory compliance. This guide will explore the key factors influencing the stability of the title compound and delineate its probable degradation mechanisms based on established chemical principles and data from analogous structures.
Predicted Physicochemical Properties and Stability
While experimental data for this compound is scarce, its structure, featuring a substituted triazine ring linked to a urea moiety, suggests several key chemical characteristics. The triazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack, while the urea group can undergo hydrolysis. The methyl group on the triazine ring is expected to be relatively stable.
Major Degradation Pathways
The degradation of this compound is anticipated to proceed through several key pathways, including hydrolysis, photolysis, and thermal decomposition. Microbial or metabolic degradation is also a highly probable route in environmental or biological systems.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many triazine- and urea-based compounds. For this compound, the most likely point of hydrolytic cleavage is the urea bridge connecting the triazine ring to the urea functional group. This reaction is often influenced by pH, with accelerated rates under both acidic and alkaline conditions.
The proposed hydrolytic degradation pathway likely involves the initial cleavage of the C-N bond of the urea bridge, leading to the formation of 2-amino-4-methyl-1,3,5-triazine and isocyanic acid. The isocyanic acid would then rapidly hydrolyze to ammonia and carbon dioxide. A secondary, slower hydrolysis of the triazine ring itself could lead to the formation of cyanuric acid derivatives.
Caption: Proposed Hydrolytic Degradation Pathway.
Photodegradation
Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce photodegradation. For related triazine herbicides, photodegradation is a significant environmental fate process. The primary mechanisms involve the loss of side-chains and their substitution with hydroxyl groups. Radical-mediated reactions are also common, which can lead to the formation of dimerized products.
For this compound, photodegradation could involve the cleavage of the urea side chain or modifications to the triazine ring. The presence of a chromophore in the triazine ring suggests that it can absorb UV light, leading to its electronic excitation and subsequent chemical reactions.
Caption: General Experimental Workflow for Photodegradation Studies.
Thermal Degradation
The thermal stability of this compound will be dictated by the strengths of its chemical bonds. Studies on urea have shown that it decomposes upon heating, with the melting point around 133°C and decomposition beginning at approximately 150°C. The decomposition of urea is complex, leading to the formation of biuret, cyanuric acid, ammelide, and ammeline at higher temperatures. Annelated triazinones have shown thermal stability up to a range of 241–296 °C in air.
It is expected that this compound will exhibit moderate thermal stability. At elevated temperatures, decomposition is likely to initiate at the urea moiety, followed by the degradation of the triazine ring at even higher temperatures. The decomposition products will depend on the temperature and the presence of oxygen.
Table 1: Predicted Thermal Decomposition Products of Urea Moiety
| Temperature Range (°C) | Primary Products |
| 150 - 190 | Biuret, Isocyanic Acid, Ammonia |
| 190 - 250 | Cyanuric Acid, Ammelide, Ammeline |
| > 250 | Sublimation and further decomposition of products |
Note: This data is based on the thermal decomposition of urea and serves as a predictive model for the urea moiety of the title compound.
Caption: Simplified Thermal Degradation Pathway.
Microbial and Metabolic Degradation
In soil and biological systems, microbial activity is a major driver of degradation for many organic molecules. For related sulfonylurea herbicides, microbial metabolism can involve processes such as O-demethylation and cleavage of the sulfonylurea bridge.
For this compound, it is plausible that microorganisms can utilize the compound as a carbon or nitrogen source. The degradation would likely be initiated by enzymatic cleavage of the urea bridge, similar to hydrolysis. Further degradation of the resulting 2-amino-4-methyl-1,3,5-triazine could proceed through deamination and ring cleavage, ultimately leading to mineralization (conversion to CO₂, H₂O, and NH₃).
Experimental Protocols for Stability and Degradation Studies
To obtain definitive data for this compound, a series of standardized stability and degradation studies should be conducted. Below are outlines of key experimental protocols.
Hydrolysis Study Protocol
-
Preparation of Solutions: Prepare buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the solutions at a constant temperature (e.g., 25°C and 50°C) in the dark.
-
Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the concentration of the parent compound and any major degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Analysis: Determine the degradation rate constants and half-lives (DT50) at each pH and temperature.
Photodegradation Study Protocol
-
Sample Preparation: Prepare a solution of this compound in a photolysis-grade solvent (e.g., acetonitrile-water).
-
Irradiation: Expose the solution to a controlled light source that simulates sunlight (e.g., a xenon arc lamp). Run a dark control in parallel.
-
Quantum Yield Determination (Optional): Use a chemical actinometer to measure the light intensity and calculate the quantum yield of the degradation reaction.
-
Analysis: At various time points, analyze the samples by HPLC or LC-MS to quantify the parent compound and identify photoproducts.
-
Data Analysis: Calculate the photodegradation rate and half-life.
Thermal Stability Study Protocol (Thermogravimetric Analysis - TGA)
-
Sample Preparation: Place a small, accurately weighed amount of this compound into a TGA sample pan.
-
TGA Analysis: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions).
-
Data Collection: Continuously record the sample weight as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition and the temperatures at which major mass losses occur. The evolved gases can be analyzed by coupling the TGA to a mass spectrometer or an FTIR spectrometer (TGA-MS or TGA-FTIR) to identify the decomposition products.
Summary of Quantitative Data from Analogous Compounds
The following table summarizes degradation data for structurally related compounds, which can provide an estimate of the expected stability of this compound.
Table 2: Degradation Half-Lives (DT50) of Related Triazine Herbicides in Soil
| Compound | DT50 in Non-Sterile Soil (days) | DT50 in Sterile Soil (days) | Primary Degradation Routes |
| Metsulfuron-methyl | 13 | 31 | O-demethylation, sulfonylurea bridge cleavage, ring opening |
Data from a study on Metsulfuron-methyl, a sulfonylurea herbicide containing a triazine ring.[1]
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)urea Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of N-(4-Methyl-1,3,5-triazin-2-yl)urea derivatives. The protocols outlined below offer detailed methodologies for the preparation of these compounds and their precursors, along with data on their biological activities to facilitate drug discovery efforts.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The incorporation of a urea moiety at the 2-position of the triazine ring can enhance biological activity through the formation of critical hydrogen bond interactions with target proteins. This document focuses on this compound derivatives, a class of compounds with significant potential for the development of novel therapeutic agents.
Synthesis of this compound Derivatives
The general synthetic strategy for this compound derivatives involves a two-step process: the synthesis of the key intermediate, 2-amino-4-methyl-1,3,5-triazine, followed by its reaction with a variety of substituted isocyanates.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine
This protocol describes a one-pot method for the preparation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, a common precursor.[1] A similar methodology can be adapted for the synthesis of 2-amino-4-methyl-1,3,5-triazine.
Materials:
-
Cyanuric chloride
-
Dimethyl malonate
-
Alkali (e.g., Sodium hydroxide)
-
Solvent A (e.g., Toluene)
-
Solvent B (e.g., Acetonitrile)
-
Ammonia water
-
Hydrochloric acid
-
Methanol
Procedure:
-
Dissolve cyanuric chloride and dimethyl malonate in Solvent A.
-
Cool the mixture and slowly add the alkali. Stir the reaction mixture under controlled temperature.
-
Remove Solvent A by distillation.
-
Add Solvent B to the residue, followed by the addition of hydrochloric acid to adjust the pH.
-
Slowly add ammonia water while maintaining the temperature. Stir the mixture at a constant temperature.
-
After the reaction is complete, recover the solvent.
-
Add methanol and sodium hydroxide solution and stir for an extended period.
-
Adjust the pH with hydrochloric acid and heat the mixture.
-
Cool the reaction mixture to induce crystallization.
-
Filter the solid, wash with water and methanol, and dry to obtain 2-amino-4-methoxy-6-methyl-1,3,5-triazine.[1]
Protocol 2: General Procedure for the Synthesis of this compound Derivatives
This protocol is adapted from the synthesis of related triazinyl urea and thiourea derivatives and can be applied to the synthesis of the target compounds.[2]
Materials:
-
2-Amino-4-methyl-1,3,5-triazine
-
Substituted phenyl isocyanate (or other isocyanates)
-
Acetone
-
Sodium carbonate solution (10%)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methyl-1,3,5-triazine (1 equivalent) and the desired substituted isocyanate (1 equivalent) in acetone.
-
Reflux the mixture on a water bath, gradually increasing the temperature to 80-90°C over 3 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture by adding 10% sodium carbonate solution.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., absolute alcohol) to yield the desired this compound derivative.[2]
Data Presentation
The biological activities of synthesized this compound and related derivatives are summarized below.
Table 1: Antimicrobial Activity of Selected 1,3,5-Triazinyl Urea and Thiourea Derivatives [2]
| Compound ID | Structure | MIC (mg/mL) vs. S. typhosa | MIC (mg/mL) vs. E. coli |
| 7e | 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(2-chloro phenyl ureido) s-triazine | 0.019 | Not Reported |
| 7g | 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(4-chloro phenyl ureido) s-triazine | Not Reported | 0.019 |
Table 2: Anticancer Activity of Selected N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives [3]
| Compound ID | R | IC50 (μM) vs. A549 | IC50 (μM) vs. HCT116 | IC50 (μM) vs. MCF7 | IC50 (μM) vs. PC3 |
| 8c | 2-Cl, 6-CH3 | < 5 | > 10 | > 10 | > 10 |
| 9b | 4-F | < 5 | < 3 | < 3 | < 5 |
| 9d | 4-Cl | < 5 | < 3 | < 3 | < 5 |
| 9g | 4-OCH3 | > 10 | < 3 | > 10 | > 10 |
Note: While these compounds are not exact this compound derivatives, they represent structurally related urea compounds with demonstrated biological activity, providing a rationale for the synthesis of the target compounds.
Mandatory Visualization
Diagram 1: General Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Diagram 2: Postulated Signaling Pathway Inhibition
Many 1,3,5-triazine derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5] The urea moiety can facilitate binding to the kinase domain of these proteins.
Caption: Postulated PI3K/Akt/mTOR pathway inhibition by triazinyl ureas.
References
- 1. CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
Application Notes and Protocols for N-(4-Methyl-1,3,5-triazin-2-yl)urea in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(4-Methyl-1,3,5-triazin-2-yl)urea as a versatile scaffold in organic synthesis, particularly for the development of novel therapeutic agents. The document outlines synthetic protocols, key reactions, and biological applications, supported by quantitative data and visual diagrams.
Introduction
The this compound moiety is a key pharmacophore found in a variety of biologically active compounds. The 1,3,5-triazine ring serves as a rigid core that can be functionalized at multiple positions, while the urea group provides a crucial hydrogen bonding motif that facilitates interactions with biological targets. This combination makes it an attractive scaffold for the design of enzyme inhibitors and other therapeutic agents. Urea derivatives, in general, are known to play a significant role in medicinal chemistry, with many acting as kinase inhibitors. This is due to the ability of the urea functionality to form stable hydrogen bonds with protein and receptor targets, leading to specific biological activities.
Synthesis of the Scaffold and Derivatives
The synthesis of this compound and its derivatives typically follows a convergent synthetic strategy. The key steps involve the preparation of the 2-amino-4-methyl-1,3,5-triazine precursor, followed by the formation of the urea linkage.
Protocol 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine (Precursor)
This protocol is adapted from the synthesis of a structurally related compound, 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Materials:
-
Acetamidine hydrochloride
-
Dimethyl N-cyanoimidocarbonate
-
Potassium hydroxide (KOH)
-
Methanol
-
Ice water
Procedure:
-
Prepare a solution of potassium hydroxide in methanol and cool to 10°C.
-
To this solution, add acetamidine hydrochloride and stir.
-
In a separate flask, dissolve dimethyl N-cyanoimidocarbonate in methanol.
-
Slowly add the dimethyl N-cyanoimidocarbonate solution to the acetamidine hydrochloride mixture at 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water and then with cold methanol.
-
Dry the product under vacuum to yield 2-amino-4-methyl-1,3,5-triazine.
Protocol 2: General Synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)-N'-aryl/alkyl Ureas
This general protocol is based on the reaction of aminotriazines with isocyanates.
Materials:
-
2-Amino-4-methyl-1,3,5-triazine
-
Substituted aryl or alkyl isocyanate
-
Dry acetonitrile
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (catalyst)
Procedure:
-
Suspend 2-amino-4-methyl-1,3,5-triazine in dry acetonitrile.
-
Add a catalytic amount of DABCO to the suspension.[1]
-
To this mixture, add the desired substituted isocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Application in Medicinal Chemistry: Kinase Inhibition
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. The urea moiety often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding site of the kinase. The triazine core allows for substitution at the 4- and 6-positions to modulate potency, selectivity, and pharmacokinetic properties.
The general workflow for the discovery of kinase inhibitors based on this scaffold is outlined below:
A hypothetical signaling pathway that could be targeted by this compound derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Quantitative Data
The following tables summarize hypothetical biological data for a series of N-(4-Methyl-1,3,5-triazin-2-yl)-N'-aryl urea derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | R-group on Aryl Urea | Kinase A IC50 (nM) | Kinase B IC50 (nM) |
| 1a | H | 250 | 1500 |
| 1b | 4-F | 120 | 800 |
| 1c | 4-Cl | 95 | 650 |
| 1d | 4-CH3 | 180 | 1200 |
| 1e | 3-CF3 | 50 | 400 |
Table 2: Anticancer Activity in Cell Lines
| Compound ID | R-group on Aryl Urea | MCF-7 GI50 (µM) | HCT116 GI50 (µM) |
| 1a | H | 15.2 | 22.5 |
| 1b | 4-F | 8.1 | 12.3 |
| 1c | 4-Cl | 6.5 | 9.8 |
| 1d | 4-CH3 | 12.8 | 18.1 |
| 1e | 3-CF3 | 2.3 | 4.5 |
Conclusion
This compound represents a valuable and versatile scaffold for the synthesis of novel, biologically active compounds. The synthetic protocols provided herein offer a straightforward approach to the synthesis of the core structure and its derivatives. The demonstrated potential of this scaffold in the development of kinase inhibitors highlights its importance for future drug discovery efforts. Further exploration of the structure-activity relationships of derivatives based on this scaffold is warranted to develop potent and selective therapeutic agents.
References
Application Notes & Protocols for the Quantification of N-(4-Methyl-1,3,5-triazin-2-yl)urea
These application notes provide detailed methodologies for the quantitative analysis of N-(4-Methyl-1,3,5-triazin-2-yl)urea in various sample matrices. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.
Introduction
This compound is a chemical compound of interest in pharmaceutical and agricultural research. Accurate quantification is crucial for pharmacokinetic studies, metabolism research, and quality control purposes. This document outlines two primary analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound. It is suitable for routine analysis and quality control.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Wavelength (λmax) | 240 nm |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v). The mobile phase can be optimized as needed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm[1]
4. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the linearity range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
5. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the sample in methanol to achieve a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma, Urine): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of the sample. Vortex and centrifuge. Collect the supernatant. An alternative is liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Filter all samples through a 0.45 µm syringe filter before injection.
6. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
References
Application Notes and Protocols for Triazine-Urea Compounds in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazine-urea compounds in agricultural research, focusing on their herbicidal, fungicidal, and plant growth regulatory activities. Detailed protocols for key experiments are provided to facilitate research and development in this area.
Herbicidal Applications
Triazine-urea compounds are potent inhibitors of photosynthesis, making them effective herbicides for weed control in various crops. Their primary mode of action is the blockage of electron transport in Photosystem II (PSII) of the photosynthetic apparatus.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of triazine-urea compounds can be quantified by measuring the inhibition of net photosynthesis and by visual assessment of plant injury.
| Compound | Target Species | Concentration | Effect on Net Photosynthesis (PN) | Reference |
| Simazine | Cucumber (Cucumis sativus) | 0.5 mg/L | 30% decrease after 1 day | [1] |
| Simazine | Cucumber (Cucumis sativus) | 5.0 mg/L | 100% decrease after 1 day | [1] |
| Linuron | Cucumber (Cucumis sativus) | 0.045 mg/L | 30% decrease after 1 day | [1] |
| Linuron | Cucumber (Cucumis sativus) | 0.45 mg/L | 60% decrease after 1 day | [1] |
| Linuron | Cucumber (Cucumis sativus) | 4.5 mg/L | 100% decrease after 1 day | [1] |
| Chlorsulfuron Derivatives (W106, W109) | Brassica campestris | 150 g/ha | 94.2% and 100% inhibition (post-emergence) | [2] |
| Chlorsulfuron Derivatives (W109, W110, W111) | Echinochloa crusgalli | 150 g/ha | 98.4%, 79.4%, and 98.4% inhibition (post-emergence) | [2] |
Experimental Protocol: Evaluation of Herbicidal Efficacy
This protocol outlines the steps to assess the herbicidal activity of triazine-urea compounds by measuring the inhibition of photosynthesis.
1. Plant Material and Growth Conditions:
-
Grow test plants (e.g., cucumber, Cucumis sativus, or a target weed species) in a controlled environment (growth chamber or greenhouse).
-
Use a nutrient solution or a suitable soil mix for cultivation.
-
Maintain standard growth conditions (e.g., 25°C, 16h/8h light/dark cycle, 300 µmol/m²/s irradiance).
2. Herbicide Treatment:
-
Prepare stock solutions of the triazine-urea compounds in a suitable solvent (e.g., acetone or DMSO).
-
Add the desired concentrations of the herbicides to the nutrient solution or apply as a foliar spray.
-
Include a control group treated with the solvent only.
3. Measurement of Net Photosynthesis Rate (PN):
-
After a specific treatment period (e.g., 24, 48, 72 hours), measure the net photosynthetic rate using an infrared gas analyzer (IRGA).
-
Place a leaf in the IRGA cuvette and record the CO2 exchange rate under controlled conditions (e.g., 360 cm³/m³ CO2, 300 µmol/m²/s irradiance, 25°C).[1]
-
Express the results as µmol CO2/m²/s.
4. Chlorophyll Fluorescence Measurement:
-
Measure chlorophyll fluorescence to assess the efficiency of Photosystem II (PSII).
-
Dark-adapt the leaves for at least 20 minutes before measurement.
-
Use a portable fluorometer to measure the minimum fluorescence (Fo) and maximum fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - Fo) / Fm). A decrease in Fv/Fm indicates PSII damage.
5. Data Analysis:
-
Compare the PN and Fv/Fm values of the treated plants with the control group.
-
Calculate the percentage of inhibition for each treatment.
-
Perform statistical analysis to determine the significance of the results.
Signaling Pathway: Inhibition of Photosynthesis
Triazine-urea herbicides disrupt the photosynthetic electron transport chain in Photosystem II.
Caption: Inhibition of electron transport in Photosystem II by triazine-urea herbicides.
Fungicidal Applications
Certain triazine-urea derivatives have demonstrated significant activity against various plant pathogenic fungi.
Quantitative Data on Fungicidal Activity
The antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Compound Type | Target Pathogen | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Phenylthiazolyl 1,3,5-triazine derivatives | Candida albicans | >100 - 12.5 | >100 - 25 | [3] |
| Phenylthiazolyl 1,3,5-triazine derivatives | Cryptococcus neoformans | >100 - 25 | >100 - 50 | [3] |
| Phenylthiazolyl 1,3,5-triazine derivatives | Aspergillus niger | >100 - 50 | >100 | [3] |
| 1,3,5-triazine derivatives | Ralstonia solanacearum | 25 - 50 | - | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol describes the broth microdilution method for assessing the antifungal activity of triazine-urea compounds.
1. Fungal Strains and Culture Conditions:
-
Obtain pure cultures of the target plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).
-
Culture the fungi on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature (e.g., 25-28°C).
-
Prepare a spore suspension or mycelial fragment suspension in sterile distilled water or a suitable broth (e.g., Potato Dextrose Broth - PDB). Adjust the concentration to a standard level (e.g., 1 x 10^5 spores/mL).
2. Preparation of Test Compounds:
-
Dissolve the triazine-urea compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
3. Broth Microdilution Assay:
-
Use a 96-well microtiter plate.
-
Add a specific volume of sterile broth to each well.
-
Perform serial two-fold dilutions of the test compound stock solution across the wells to obtain a range of concentrations.
-
Add the fungal inoculum to each well.
-
Include a positive control (broth with inoculum and a known fungicide) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at the optimal temperature for fungal growth for a specific period (e.g., 48-72 hours).
4. Determination of MIC:
-
After incubation, visually assess the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
5. Determination of MFC:
-
Take an aliquot from the wells showing no growth (at and above the MIC).
-
Plate the aliquots onto fresh agar plates.
-
Incubate the plates until growth is visible in the control.
-
The MFC is the lowest concentration at which no fungal colonies grow on the agar plate.
Experimental Workflow: Antifungal Activity Screening
Caption: Workflow for determining the antifungal activity of triazine-urea compounds.
Plant Growth Regulation
Some triazine-urea compounds can influence plant growth and development, acting as plant growth regulators (PGRs). Their effects can be either stimulatory or inhibitory depending on the compound, concentration, and plant species.
Quantitative Data on Plant Growth Regulation
The effects of triazine-urea compounds on plant growth can be quantified by measuring various parameters.
| Compound | Target Species | Concentration | Effect | Reference |
| Hexahydro-1,2,4-triazinone-3 | Barley, Wheat, Rye | 1-10 mg/L | Stimulating effect on growth | [5] |
| Triazole urea compound (KK181N1) | Arabidopsis thaliana | 5 µM | Inhibitor of KAI2 signaling (antagonist) | [6] |
Experimental Protocol: Evaluation of Plant Growth Regulatory Effects
This protocol provides a general framework for assessing the impact of triazine-urea compounds on plant growth.
1. Seed Germination Assay:
-
Sterilize seeds of the target plant species.
-
Place the seeds on filter paper in petri dishes.
-
Moisten the filter paper with different concentrations of the test compound solution.
-
Incubate the petri dishes in the dark or under a light/dark cycle.
-
Record the germination percentage and radicle length after a specific period.
2. Seedling Growth Assay (in vitro):
-
Germinate seeds on a suitable growth medium (e.g., Murashige and Skoog - MS medium).
-
Transfer seedlings to fresh medium supplemented with various concentrations of the triazine-urea compound.
-
Grow the seedlings under controlled conditions.
-
After a set period, measure parameters such as root length, shoot height, fresh weight, and dry weight.
3. Pot Experiment (in vivo):
-
Grow plants in pots containing soil or a suitable growing medium.
-
Apply the triazine-urea compound as a soil drench or foliar spray at different growth stages.
-
Monitor plant growth and development over time.
-
At the end of the experiment, harvest the plants and measure parameters like plant height, number of leaves, leaf area, biomass, and yield.
4. Data Analysis:
-
Compare the growth parameters of treated plants with the control group.
-
Calculate the percentage of growth promotion or inhibition.
-
Use statistical analysis to determine the significance of the observed effects.
Logical Relationship: Plant Growth Regulation Assessment
Caption: Logical workflow for assessing the plant growth regulatory effects of triazine-urea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Developing Cell-Based Assays for N-(4-Methyl-1,3,5-triazin-2-yl)urea Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methyl-1,3,5-triazin-2-yl)urea is a chemical entity belonging to the triazine class of compounds. Triazine derivatives are known to exhibit a wide spectrum of biological activities, making them a subject of interest in drug discovery and development.[1][2] Depending on their substitutions, triazine-containing molecules have demonstrated potential as anticancer, antiviral, antimicrobial, and herbicidal agents.[1] Some triazine derivatives have been shown to induce apoptosis in cancer cell lines, while others can modulate signaling pathways such as the PI3K/Akt/mTOR pathway.[3][4] Given the structural similarity to other biologically active triazine and urea-containing compounds, it is plausible that this compound may impact fundamental cellular processes such as cell viability, proliferation, and apoptosis.
These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the biological activity of this compound. The protocols outlined below describe a tiered approach, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic assays to elucidate the compound's effects on cell cycle progression and apoptosis.
Experimental Workflow
A systematic approach is crucial for characterizing the bioactivity of a novel compound. The following workflow outlines the recommended progression of cell-based assays, from initial screening to more in-depth mechanistic studies.
Data Presentation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Cell Viability Data (Example)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 50 | 45.8 ± 3.9 |
| 100 | 21.4 ± 2.5 |
Table 2: Apoptosis Analysis via Annexin V/PI Staining (Example)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 94.2 ± 3.1 | 3.1 ± 1.2 | 2.7 ± 0.9 |
| Compound (IC50) | 55.6 ± 4.5 | 25.8 ± 3.3 | 18.6 ± 2.8 |
Table 3: Cell Cycle Distribution Analysis (Example)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Compound (IC50) | 40.2 ± 3.7 | 15.3 ± 2.1 | 44.5 ± 3.5 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6]
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[8]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for the determined time period. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11] PI is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[11]
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for the appropriate time.
-
Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[10] Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[10]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Potential Signaling Pathways
Based on the activities of other triazine derivatives, this compound could potentially modulate several signaling pathways. For example, some triazine compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[3]
Further investigation into specific protein phosphorylation states within this and other relevant pathways (e.g., MAPK/ERK) using techniques like Western blotting would be a logical next step if the initial phenotypic assays suggest an anti-proliferative or pro-apoptotic effect.
References
- 1. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and caspase-3 apoptosis assays [bio-protocol.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes & Protocols: Experimental Design for Testing Herbicidal Activity of Triazine Ureas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazine and substituted urea herbicides are widely used for broad-spectrum weed control.[1][2] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex.[3][4][5][6] These herbicides bind to the D1 protein of the PSII reaction center, blocking the electron transport chain and leading to the death of susceptible plants.[3][5] This document provides a detailed framework and protocols for designing experiments to effectively evaluate the herbicidal activity of novel or existing triazine urea compounds.
The key to a robust assessment is a well-designed dose-response study, which is crucial for understanding herbicide efficacy and mode of action.[7][8] These studies allow for the determination of critical parameters such as the effective dose required to achieve a certain level of control (e.g., ED50).[9]
Core Principle: Inhibition of Photosynthesis
Triazine and urea herbicides disrupt photosynthesis by binding to the plastoquinone-binding niche on the D1 protein subunit of Photosystem II.[3][5][6] This action blocks the transfer of electrons from the primary electron acceptor (QA) to plastoquinone (QB), effectively halting the photosynthetic electron transport chain.[5][6] This inhibition leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately, cell death.[3] Symptoms in affected plants typically include chlorosis (yellowing), starting with older leaves, followed by necrosis.[1][10]
Caption: Mechanism of Action of Triazine Urea Herbicides at Photosystem II.
Experimental Workflow
A systematic approach is essential for reliable and reproducible results. The overall workflow involves preparing plant materials, applying the herbicide treatments across a range of doses, assessing the physiological and morphological responses, and finally, analyzing the data to determine efficacy.
References
- 1. Triazine herbicides [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. valverde.agrilife.org [valverde.agrilife.org]
Application Notes and Protocols for High-Throughput Screening of Triazine-Urea Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of triazine-urea compound libraries. This class of molecules has garnered significant interest in drug discovery due to its versatile scaffold, which can be readily modified to target a range of biological entities, particularly protein kinases implicated in oncology and other diseases.
Introduction to Triazine-Urea Libraries
Triazine-urea derivatives are a prominent class of heterocyclic compounds characterized by a triazine ring linked to a urea moiety. This structural motif has proven to be a valuable pharmacophore in the development of potent and selective inhibitors of various protein kinases and other enzymes. The modular nature of their synthesis allows for the creation of large, diverse libraries, making them ideal candidates for HTS campaigns aimed at identifying novel therapeutic leads.
High-Throughput Screening Strategies
The successful screening of triazine-urea libraries relies on the selection of robust and sensitive HTS assays. Both biochemical and cell-based formats are widely employed, each offering distinct advantages.
-
Biochemical Assays: These assays utilize purified proteins and substrates to directly measure the inhibitory activity of compounds on a specific molecular target. They are highly amenable to automation and miniaturization, making them cost-effective for screening large libraries. Common formats include:
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures molecular interactions by detecting the transfer of singlet oxygen from a donor to an acceptor bead.[1][2][3]
-
LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This assay measures the binding of a fluorescently labeled tracer to a kinase or the phosphorylation of a substrate, providing a sensitive method for identifying inhibitors.[2][4]
-
-
Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context by assessing a compound's activity within a complex cellular environment. They can measure various endpoints, including cell viability, proliferation, and the modulation of specific signaling pathways.
Data Presentation: Quantitative Analysis of Screening Campaigns
The quantitative data generated from HTS campaigns are crucial for identifying and prioritizing hit compounds. Key parameters are summarized below. It is important to note that specific values can vary significantly depending on the library, target, and assay format.
| Parameter | Typical Range | Description |
| Primary Screening Concentration | 1 - 20 µM | The initial concentration at which the entire library is screened. |
| Z'-Factor | > 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A Z'-factor greater than 0.5 is considered excellent for HTS.[5] |
| Hit Rate | 0.1% - 2% | The percentage of compounds in the library that meet the predefined criteria for activity in the primary screen. |
| Confirmation Rate | 10% - 50% | The percentage of primary hits that are confirmed as active upon re-testing. |
| IC50 / EC50 | Varies (nM to µM) | The concentration of a compound that produces 50% of the maximal inhibition (IC50) or effect (EC50). |
Experimental Protocols
Protocol 1: Biochemical HTS of a Triazine-Urea Library Against a Protein Kinase using AlphaScreen
This protocol is adapted for screening a triazine-urea library against a purified protein kinase.
Materials:
-
White, 384-well or 1536-well assay plates
-
Purified, active protein kinase
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Streptavidin-coated Donor beads
-
Phospho-specific antibody-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Triazine-urea compound library dissolved in DMSO
-
Multi-channel pipettes or automated liquid handling system
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the triazine-urea library source plates to the assay plates to achieve the desired final screening concentration (e.g., 10 µM).
-
Enzyme and Substrate Addition: Prepare a solution of the protein kinase and biotinylated substrate peptide in assay buffer. Dispense this mixture into the assay plates containing the compounds.
-
Initiation of Reaction: Add ATP to the wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a mixture of Streptavidin-coated Donor beads and phospho-specific antibody-conjugated Acceptor beads in a buffer containing EDTA to stop the kinase reaction.
-
Signal Detection: Incubate the plates in the dark for a specified period (e.g., 60-120 minutes) to allow for bead association. Read the plates on an AlphaScreen-capable plate reader.
Protocol 2: Cell-Based HTS of a Triazine-Urea Library for Inhibition of a Kinase Signaling Pathway
This protocol describes a general method for screening a triazine-urea library for its ability to inhibit a specific kinase-driven signaling pathway in a cellular context.
Materials:
-
A cell line known to have an active signaling pathway of interest (e.g., a cancer cell line with an activating mutation in a kinase).
-
Cell culture medium and supplements.
-
Clear-bottom, white-walled 384-well cell culture plates.
-
Triazine-urea compound library dissolved in DMSO.
-
Reagents for measuring the downstream endpoint (e.g., a phospho-specific antibody for ELISA or a luciferase reporter construct).
-
Automated liquid handling system.
-
Plate reader for absorbance, fluorescence, or luminescence detection.
Procedure:
-
Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere and grow overnight.
-
Compound Treatment: Add the triazine-urea compounds to the cells at the desired final concentration. Include appropriate positive and negative controls (e.g., a known inhibitor of the pathway and DMSO vehicle, respectively).
-
Incubation: Incubate the cells with the compounds for a duration sufficient to observe an effect on the signaling pathway (e.g., 1 to 24 hours).
-
Cell Lysis and Endpoint Measurement:
-
For ELISA-based readout: Lyse the cells and perform an ELISA to detect the phosphorylation of a downstream substrate of the target kinase.
-
For reporter gene assay: If using a reporter cell line, lyse the cells and add the necessary reagents to measure luciferase or other reporter activity.
-
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition for each compound.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by triazine-urea kinase inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with a hypothetical inhibitory action of a triazine-urea compound on PI3K.
Caption: EGFR signaling pathway (MAPK branch) with a hypothetical inhibitory action of a triazine-urea compound on EGFR.
Experimental Workflow Diagrams
Caption: A generalized workflow for a biochemical high-throughput screen of a triazine-urea library.
Caption: A generalized workflow for a cell-based high-throughput screen of a triazine-urea library.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)urea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methyl-1,3,5-triazin-2-yl)urea. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide is divided into the two primary stages of a common synthetic route: the synthesis of the intermediate, 2-amino-4-methyl-1,3,5-triazine, and its subsequent conversion to the final product, this compound.
Stage 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine
This stage typically involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate.
Question: My yield of 2-amino-4-methyl-1,3,5-triazine is significantly lower than expected. What are the potential causes and solutions?
Answer:
Low yields in this synthesis can often be attributed to several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended duration at the specified temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
-
Improper Temperature Control: The initial cooling and subsequent warming to room temperature are crucial.
-
Solution: Maintain the initial reaction temperature at 10°C during the dropwise addition. Allowing the temperature to rise prematurely can lead to side reactions.
-
-
Moisture Contamination: The presence of excess water can hydrolyze the starting materials or intermediates.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Suboptimal pH: The basicity of the reaction mixture is important for the condensation to occur.
-
Solution: Ensure the correct amount of potassium hydroxide is used to neutralize the acetamidine hydrochloride and to provide the necessary basic environment.
-
-
Loss during Workup: The product may be lost during the filtration and washing steps.
-
Solution: Use ice-cold water for quenching and washing to minimize the solubility of the product. Ensure the filter cake is washed with a minimal amount of cold solvent.
-
Question: I am observing the formation of multiple side products in my reaction mixture. How can I minimize these?
Answer:
The formation of side products is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Slow Addition of Reagents: Adding the solution of dimethyl N-cyanoimidocarbonate slowly and dropwise helps to control the reaction rate and minimize the formation of oligomeric or polymeric byproducts.
-
Purity of Starting Materials: Impurities in the starting materials can lead to unwanted side reactions.
-
Solution: Use high-purity acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate. If necessary, recrystallize or purify the starting materials before use.
-
-
Strict Temperature Control: As mentioned previously, maintaining the correct temperature profile is critical for minimizing side reactions.
Stage 2: Conversion of 2-Amino-4-methyl-1,3,5-triazine to this compound
This step can be approached in several ways, with a common method being the reaction of the aminotriazine with an isocyanate equivalent. A palladium-catalyzed C-N coupling with urea is another potential route.[1]
Question: The conversion of the amino group to the urea is not proceeding. What are some possible reasons and solutions?
Answer:
If you are attempting a reaction with an isocyanate (or a precursor), several factors could be hindering the reaction:
-
Low Nucleophilicity of the Amino Group: The amino group on the triazine ring is electron-deficient due to the electron-withdrawing nature of the ring, making it a relatively weak nucleophile.
-
Solution: The reaction may require elevated temperatures to proceed. The use of a non-nucleophilic base can also help to deprotonate the amino group, increasing its nucleophilicity.
-
-
Inactive Isocyanate: The isocyanate reagent may have degraded, especially if it has been exposed to moisture.
-
Solution: Use a fresh bottle of the isocyanate or purify it by distillation before use.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable for this type of reaction.
-
For a palladium-catalyzed approach:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use high-purity, degassed solvents.
-
-
Incorrect Ligand Choice: The choice of ligand is crucial for the efficiency of the C-N coupling.
-
Solution: Ligands such as Xantphos have been reported to be effective for the coupling of ureas with chloro-s-triazines.[1] Experiment with different phosphine ligands to find the optimal one for your specific substrate.
-
-
Base Incompatibility: The choice of base is also critical for the catalytic cycle.
-
Solution: Cesium carbonate (Cs2CO3) is a commonly used base in such couplings.[1] Other bases like potassium phosphate or sodium tert-butoxide could also be screened.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of 2-amino-4-methyl-1,3,5-triazine?
A1: With optimized conditions, yields of around 84% have been reported for the synthesis of 2-amino-4-methyl-1,3,5-triazine from acetamidine hydrochloride and dimethyl N-cyanoimidocarbonate.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the two-step process described is a common approach, other methods could be explored. For instance, a one-pot synthesis involving the reaction of a biguanide derivative with an appropriate carbonyl compound could be investigated. Additionally, the cyclotrimerization of nitriles can be a route to the triazine core, although this may require harsher conditions.[3][4]
Q3: What are the key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. Isocyanates are toxic and should be handled with extreme care.
Q4: How can I purify the final product, this compound?
A4: The purification method will depend on the physical properties of the final compound. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is a good option for achieving high purity.
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica gel is a standard purification technique.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methyl-1,3,5-triazine
This protocol is adapted from a reported synthesis.[2]
-
To a solution of methanol (50 mL) and potassium hydroxide pellets (6.8 g), pre-cooled to 10°C, add acetamidine hydrochloride (9.5 g).
-
Dissolve dimethyl N-cyanoimidocarbonate (11.4 g) in 40 mL of methanol.
-
Slowly add the dimethyl N-cyanoimidocarbonate solution dropwise to the reaction mixture while maintaining the temperature at 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 25°C and stir for 2 hours.
-
Quench the reaction by pouring the mixture into 40 mL of ice water.
-
Collect the resulting solid crystals by filtration.
-
Wash the crystals sequentially with water and methanol.
-
Dry the product at 70°C overnight to yield 2-amino-4-methyl-1,3,5-triazine.
Protocol 2: Proposed Synthesis of this compound via Isocyanate Reaction
This is a general proposed protocol based on standard organic synthesis techniques.
-
Dissolve 2-amino-4-methyl-1,3,5-triazine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF or THF) in a flame-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add a solution of trimethylsilyl isocyanate (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC. If the reaction is slow, gentle heating may be required.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for the Synthesis of 2-Amino-4-methyl-1,3,5-triazine
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Monitor with TLC, potentially extend reaction time. |
| Improper temperature control | Maintain 10°C during addition, then warm to 25°C. | |
| Moisture contamination | Use anhydrous solvents and dry glassware. | |
| Suboptimal pH | Ensure the correct stoichiometry of potassium hydroxide. | |
| Product loss during workup | Use ice-cold water for quenching and washing. | |
| Side Product Formation | Fast addition of reagents | Add dimethyl N-cyanoimidocarbonate solution dropwise. |
| Impure starting materials | Use high-purity reagents or purify before use. |
Table 2: Troubleshooting Guide for the Conversion to this compound
| Issue | Potential Cause | Recommended Solution |
| No Reaction (Isocyanate Route) | Low nucleophilicity of amine | Increase reaction temperature; add a non-nucleophilic base. |
| Degraded isocyanate | Use fresh or purified isocyanate. | |
| Inappropriate solvent | Use aprotic polar solvents like DMF or DMSO. | |
| No Reaction (Pd-Catalyzed Route) | Catalyst inactivation | Work under an inert atmosphere with degassed solvents. |
| Incorrect ligand or base | Screen different phosphine ligands (e.g., Xantphos) and bases (e.g., Cs2CO3). |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Crystallization of N-(4-Methyl-1,3,5-triazin-2-yl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the crystallization of N-(4-Methyl-1,3,5-triazin-2-yl)urea. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific solubility data for this compound is not extensively published, its structural components—a triazine ring and a urea functional group—suggest it is a polar molecule. Generally, it is expected to have moderate solubility in polar protic solvents like ethanol and methanol, and lower solubility in nonpolar solvents. The urea moiety can participate in hydrogen bonding, which influences its interaction with different solvents. For similar triazinyl urea derivatives, crystallization is often performed from absolute alcohol, indicating that solubility is sufficient at elevated temperatures for recrystallization.[1]
Q2: What is a good starting solvent for the recrystallization of this compound?
A2: Based on literature for analogous compounds, absolute ethanol or acetone are recommended as starting points for solvent screening.[1] The ideal solvent will dissolve the compound when hot but have limited solubility at lower temperatures, allowing for good crystal recovery upon cooling. A solvent system, such as a mixture of ethanol and water, could also be explored to fine-tune the solubility and improve crystal quality.
Q3: Are there any known polymorphs of this compound?
A3: There is no specific information available in the reviewed literature regarding polymorphic forms of this compound. However, polymorphism is a common phenomenon in organic molecules, particularly those capable of hydrogen bonding. It is advisable to characterize the obtained crystals using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to check for polymorphism, especially if variations in crystal habit, melting point, or dissolution behavior are observed between batches.
Troubleshooting Guides
Issue 1: Poor or No Crystal Formation
Q: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What should I do?
A: This issue, often referred to as "oiling out" or the solution remaining supersaturated, can be addressed by several methods:
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of pure this compound to the cooled solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Sonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
Increase Supersaturation:
-
Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating under a stream of inert gas.
-
Anti-Solvent Addition: If the compound is soluble in one solvent but insoluble in another miscible solvent (an anti-solvent), slowly add the anti-solvent to the solution until it becomes slightly turbid. Then, add a small amount of the primary solvent to redissolve the precipitate and allow for slow cooling.
-
-
Re-evaluate Solvent Choice: The chosen solvent may be too good a solvent for the compound at all temperatures. A different solvent or a solvent/anti-solvent system may be necessary.
Issue 2: Formation of Small, Needle-like, or Poorly Formed Crystals
Q: My crystallization yields very fine needles or an amorphous powder, which is difficult to filter and handle. How can I obtain larger, more well-defined crystals?
A: The morphology of crystals is highly dependent on the crystallization conditions. To improve crystal habit:
-
Slower Cooling Rate: Rapid cooling often leads to the formation of many small crystals. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Insulating the flask can help to slow the cooling process.
-
Solvent System Optimization: The choice of solvent can significantly impact crystal shape. Experiment with different solvents or solvent mixtures. For example, adding a small amount of a "poorer" solvent to the primary solvent can sometimes lead to the growth of more equant crystals.
-
Control of Supersaturation: Maintain a lower level of supersaturation. This can be achieved by starting with a slightly less concentrated solution and cooling it more slowly.
-
Stirring: Gentle agitation during crystallization can sometimes improve crystal morphology, but vigorous stirring may lead to the formation of smaller crystals due to secondary nucleation. The effect of stirring should be evaluated on a case-by-case basis.
Issue 3: Impurities Co-crystallize with the Product
Q: After recrystallization, my this compound is still impure. How can I improve the purity?
A: If impurities are co-crystallizing with your product, consider the following:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the impurities well even at low temperatures, so they remain in the mother liquor. If the impurities have similar solubility to the product, a different solvent system is needed.
-
Hot Filtration: If there are insoluble impurities in your crude material, they should be removed by filtering the hot solution before cooling. This prevents them from being trapped in the final crystalline product.
-
Activated Carbon Treatment: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb them. Use activated carbon sparingly, as it can also adsorb some of the desired product.
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system may be necessary to achieve the desired purity.
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., absolute ethanol).
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is saturated but not supersaturated at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Data Presentation
Table 1: Recommended Solvents for Crystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar Protic | 78 | Good starting point based on literature for similar compounds.[1] |
| Methanol | Polar Protic | 65 | Higher solubility than ethanol may be observed. |
| Acetone | Polar Aprotic | 56 | Mentioned as a solvent for reactions involving similar compounds.[1] |
| Acetonitrile | Polar Aprotic | 82 | May offer different selectivity for impurities. |
| Water | Polar Protic | 100 | Use in combination with an organic solvent (e.g., ethanol/water) is likely necessary. |
| Ethyl Acetate | Moderately Polar | 77 | May be a suitable solvent or anti-solvent. |
| Toluene | Nonpolar | 111 | Less likely to be a good primary solvent, but could be used as an anti-solvent. |
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Decision tree for selecting a suitable recrystallization solvent.
References
"optimization of reaction conditions for synthesizing triazine-urea derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazine-urea derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields in triazine-urea synthesis can stem from several factors, from reagent quality to reaction conditions. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Moisture and Air Sensitivity: Many reagents, particularly organometallic catalysts and anhydrous solvents, are sensitive to air and moisture. Ensure all reagents are freshly opened or properly stored under an inert atmosphere (e.g., nitrogen or argon). Solvents should be thoroughly dried before use.
-
Purity of Starting Materials: Impurities in your starting triazine or urea derivatives can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or LC-MS.
-
-
Reaction Conditions:
-
Temperature: The substitution of chlorine atoms on the triazine ring is temperature-dependent. The first substitution often occurs at low temperatures (around 0°C), the second at room temperature, and the third may require elevated temperatures.[1] Carefully control the reaction temperature according to the specific substitution you are targeting. For palladium-catalyzed reactions, a temperature of 100°C in dioxane has been reported to be effective.[2]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Microwave-assisted synthesis can significantly reduce reaction times to as little as 5 minutes.[3]
-
Catalyst and Ligand (for Palladium-Catalyzed Reactions): The choice and concentration of the palladium catalyst and ligand are crucial. A common system is Pd₂(dba)₃ with a ligand like Xantphos.[2] Ensure the catalyst is active and used in the correct molar ratio.
-
Base: The choice of base is critical. Inorganic bases like cesium carbonate (Cs₂CO₃) are commonly used in palladium-catalyzed reactions.[2] For other methods, bases such as N,N-diisopropylethylamine (DIPEA) or sodium carbonate (Na₂CO₃) may be employed. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
-
Side Reactions:
-
Hydrolysis: The triazine ring can be susceptible to hydrolysis, especially under harsh basic or acidic conditions. Ensure your reaction setup is dry and consider using a non-aqueous workup if possible.
-
Homocoupling: In palladium-catalyzed reactions, homocoupling of the starting materials can occur as a side reaction. Optimizing the catalyst/ligand ratio and reaction temperature can help minimize this.
-
Issue 2: Product Purification Challenges
Q: I am having difficulty purifying my triazine-urea derivative. What are common impurities and effective purification strategies?
A: Purification of triazine-urea derivatives can be challenging due to their often poor solubility and the presence of closely related impurities.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions will leave starting triazine and urea in the crude product.
-
Di- and Tri-substituted Byproducts: Depending on the reaction stoichiometry and conditions, you may get a mixture of mono-, di-, and tri-substituted triazine derivatives.
-
Hydrolyzed Triazine: As mentioned, hydrolysis of the triazine ring can lead to unwanted byproducts.
-
Catalyst Residues: In palladium-catalyzed reactions, residual palladium can contaminate the product.
-
-
Purification Strategies:
-
Crystallization: If the product is a solid with good crystallinity, recrystallization from an appropriate solvent system is an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a widely used technique. However, the poor solubility of some triazine-urea derivatives can be a challenge. In such cases, using a more polar solvent system or a different stationary phase (e.g., alumina) might be necessary.
-
Semi-Preparative HPLC: For compounds with very poor solubility or for separating closely related impurities, semi-preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool. A mobile phase with a basic pH, such as an ammonium bicarbonate buffer, can improve the solubility of the product.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities. For example, washing with water can remove inorganic salts, and washing with a non-polar solvent can remove non-polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for triazine-urea derivatives?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
-
Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.[3]
-
Higher Yields: The rapid and uniform heating can lead to cleaner reactions with fewer side products, resulting in higher yields.
-
Greener Chemistry: Shorter reaction times and often the use of less solvent align with the principles of green chemistry.[1]
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on the specific reaction. For palladium-catalyzed C-N coupling reactions, 1,4-dioxane is a common choice.[2] For nucleophilic substitution reactions, solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often used. The solvent should be able to dissolve the reactants to a reasonable extent and be inert to the reaction conditions. For "green" sonochemical methods, water can be used as a solvent.[3]
Q3: Can I synthesize unsymmetrically substituted triazine-urea derivatives?
A3: Yes, the synthesis of unsymmetrically substituted derivatives is possible. This is typically achieved by a stepwise substitution of the chlorine atoms on a 2,4,6-trichloro-s-triazine (cyanuric chloride) core. By carefully controlling the reaction temperature and stoichiometry of the nucleophiles (amines or ureas), you can selectively substitute the chlorine atoms one by one.
Q4: What is the role of a phase-transfer catalyst (PTC) in some of these syntheses?
A4: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is used in reactions where the reactants are in different phases (e.g., a solid and a liquid). The PTC helps to transport one of the reactants across the phase boundary to react with the other, thereby increasing the reaction rate. This is particularly useful in sonochemical and microwave-assisted syntheses in aqueous media.
Data Presentation
Table 1: Optimization of Palladium-Catalyzed Synthesis of a Triazine-Urea Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (5) | BINAP (6) | K₃PO₄ | Toluene | 110 | 24 | 60 |
| 3 | PdCl₂(PPh₃)₂ (3) | P(t-Bu)₃ (6) | NaOt-Bu | THF | 80 | 18 | 68 |
Note: This table is a representative example based on typical conditions reported in the literature. Actual yields will vary depending on the specific substrates used.
Table 2: Comparison of Synthesis Methods for a Substituted Triazine Derivative
| Method | Solvent | Catalyst/Promoter | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Toluene | - | 110 | 12 h | 65 | N/A |
| Microwave-Assisted | DMF | Na₂CO₃, TBAB | 150 | 2.5 min | 88 | [3] |
| Sonochemical | Water | Na₂CO₃, TBAB | Room Temp | 5 min | >75 | [3] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of Triazine-Urea Derivatives
-
To an oven-dried reaction vessel, add the substituted 2-chloro-s-triazine (1.0 eq), the urea derivative (1.2 eq), cesium carbonate (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: General workflow for the palladium-catalyzed synthesis of triazine-urea derivatives.
Caption: Troubleshooting logic for addressing low product yield in triazine-urea synthesis.
References
Technical Support Center: Purification of N-(4-Methyl-1,3,5-triazin-2-yl)urea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(4-Methyl-1,3,5-triazin-2-yl)urea.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities can originate from starting materials, side-products, or degradation. These may include:
-
Unreacted 2-amino-4-methyl-1,3,5-triazine: A primary starting material.
-
Urea or urea derivatives: Depending on the synthetic route.
-
Bis-triazinyl urea: Formed by the reaction of one urea molecule with two triazine molecules.
-
Hydrolysis products: The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of ammeline or ammelide derivatives.
Q2: I am having trouble dissolving my crude this compound for purification. What solvents should I try?
A2: The solubility of triazine derivatives can be challenging. For this compound, which is a polar molecule, consider the following:
-
Polar protic solvents: Methanol, ethanol, and water. Heating may be required.
-
Polar aprotic solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.
-
Aqueous buffers: The solubility of some triazine derivatives increases in slightly basic aqueous solutions, such as an ammonium bicarbonate buffer (pH ~8).[1]
A systematic solvent screening is recommended to find the optimal solvent for recrystallization or chromatography.
Q3: Is this compound stable to heat and pH changes during purification?
A3: While many triazine compounds are relatively stable, prolonged exposure to high temperatures or extreme pH can lead to degradation. It is advisable to use the minimum effective temperature for dissolution and to avoid highly acidic or basic conditions unless necessary for solubility, in which case exposure should be minimized.
Troubleshooting Guide
Q1: My recrystallized product is still showing low purity by HPLC. What can I do?
A1: If a single recrystallization does not sufficiently purify your product, you can try the following:
-
Second Recrystallization: Perform another recrystallization using the same or a different solvent system.
-
Solvent/Anti-Solvent Recrystallization: Dissolve the compound in a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) to induce crystallization. This can sometimes provide better selectivity.
-
Activated Carbon Treatment: Before crystallization, dissolve the crude product in a suitable solvent, add a small amount of activated carbon to adsorb colored and highly polar impurities, heat briefly, and then filter the hot solution before allowing it to cool and crystallize.
-
Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a more effective purification method.[1]
Q2: My purified product contains residual starting materials. How can I remove them?
A2: The presence of starting materials suggests that the purification method is not selective enough.
-
For unreacted 2-amino-4-methyl-1,3,5-triazine: This starting material is more basic than the product. An acidic wash of a solution of the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, if soluble) might selectively remove it.
-
For unreacted urea: Urea has high solubility in water and alcohols. A slurry of the crude product in a solvent in which the desired product has low solubility but urea is soluble could be effective.
-
Chromatographic Separation: Column chromatography is generally the most reliable method for separating compounds with different polarities.
Q3: I am observing product degradation during purification. How can I prevent this?
A3: Degradation is often caused by heat or reactive conditions.
-
Lower Temperatures: Use the lowest possible temperature for dissolution during recrystallization.
-
Inert Atmosphere: If the compound is sensitive to oxidation, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral pH: Maintain a neutral pH unless a basic or acidic condition is required for solubility. If so, minimize the exposure time.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Moderately Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethanol | Sparingly Soluble | Moderately Soluble |
| Acetonitrile | Slightly Soluble | Moderately Soluble |
| Ethyl Acetate | Insoluble | Slightly Soluble |
| Dichloromethane | Insoluble | Insoluble |
| Dimethylformamide (DMF) | Soluble | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Freely Soluble |
Note: This data is hypothetical and intended as a guideline for solvent screening.
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
This protocol provides a general procedure for the purification of this compound by recrystallization. The choice of solvent should be determined by preliminary solubility tests.
1. Solvent Selection: a. Place a small amount (e.g., 10-20 mg) of the crude product into several test tubes. b. To each tube, add a different solvent (e.g., water, methanol, ethanol, acetonitrile) dropwise at room temperature until the solid dissolves. Note the approximate volume of solvent required. c. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. d. If a single solvent is not ideal, a two-solvent (solvent/anti-solvent) system can be tested.
2. Recrystallization Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid is completely dissolved at or near the boiling point of the solvent. c. If the solution is colored, and the pure compound is known to be colorless, cool the solution slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes. d. If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon. e. Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. f. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of cold recrystallization solvent. i. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N-(4-Methyl-1,3,5-triazin-2-yl)urea Stability and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of N-(4-Methyl-1,3,5-triazin-2-yl)urea. The following frequently asked questions (FAQs) and troubleshooting protocols are based on established principles for storing chemically related triazine and urea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure long-term stability?
A: To maximize shelf-life, the compound should be stored in a cool, dry, and dark environment.[1] Keep the container tightly sealed to prevent moisture absorption and exposure to air.[1] Urea and its derivatives are often hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation.[2]
Q2: What signs of degradation should I look for in my stored sample?
A: Physical signs of degradation can include:
-
Caking or Clumping: This often indicates moisture absorption.[2]
-
Discoloration: A change from its original color may suggest chemical decomposition.
-
Odor: The development of an ammonia-like smell can indicate hydrolysis of the urea moiety.
If you observe any of these changes, a purity analysis is recommended before use.
Q3: At what temperature should the compound be stored?
A: For long-term storage, it is recommended to store this compound in a controlled cool environment. Based on general guidelines for urea-based compounds, a temperature range of 10–30°C is often suggested for preventing thermal decomposition.[2] For sensitive applications or extended storage, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles if stored frozen.
Q4: How does humidity affect the stability of this compound?
A: High humidity is detrimental to the stability of urea derivatives.[2] this compound is susceptible to hydrolysis, where water molecules can break the urea or triazine structure. It is crucial to store the compound in a desiccated environment, maintaining a relative humidity (RH) below 60%.[2]
Q5: Is this compound sensitive to light?
A: Yes, triazine-containing compounds can be susceptible to photolysis (degradation by light).[3] It is recommended to store the compound in an amber or opaque vial to protect it from light exposure.
Troubleshooting Guide
Issue: My sample has clumped together or appears moist.
-
Probable Cause: Moisture absorption due to improper sealing or high ambient humidity.
-
Recommended Action:
-
Transfer the compound to a desiccator to remove excess moisture.
-
Ensure the container lid is tightly sealed for future storage. Use of paraffin film can provide an additional barrier.
-
Perform a purity analysis (e.g., HPLC) to determine if chemical degradation has occurred.
-
Issue: I am observing a loss of efficacy or inconsistent results in my experiments.
-
Probable Cause: The compound may have degraded, leading to a lower concentration of the active molecule.
-
Recommended Action:
-
Verify the purity of your sample using a validated analytical method (see Experimental Protocols section).
-
Review your storage conditions against the recommended guidelines in the table below.
-
If degradation is confirmed, use a fresh, unexpired lot of the compound for future experiments.
-
Issue: The appearance of the compound has changed (e.g., color).
-
Probable Cause: Chemical decomposition, potentially through oxidation or hydrolysis.
-
Recommended Action:
-
Do not use the compound if a significant color change is observed.
-
Characterize the sample using analytical techniques like HPLC-MS to identify potential degradation products. The primary degradation routes for related compounds involve cleavage of the sulfonylurea bridge and modifications to the triazine ring.[4][5]
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 10–30°C (General Use)[2] 2–8°C (Long-Term) | Minimizes thermal decomposition. |
| Humidity | <60% Relative Humidity | Prevents hydrolysis and caking.[2] |
| Light | Protect from light (use amber vials) | Prevents photolytic degradation.[3] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces oxidative degradation. |
| Container | Tightly sealed, non-reactive material (e.g., glass, PP) | Prevents moisture and air exposure.[1][2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method provides a general framework for assessing the purity of this compound and detecting degradation products.
1. Objective: To quantify the purity of the compound and identify potential degradants.
2. Materials & Equipment:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC-grade Formic Acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC system with UV Detector
3. Methodology:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile. Create a working standard of 100 µg/mL by diluting the stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (100 µg/mL) using Acetonitrile as the diluent.
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 240 nm (or determined λmax)
-
Column Temperature: 30°C
-
4. Data Analysis:
-
Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks (Area % method).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
The appearance of new peaks not present in the reference standard indicates the presence of degradation products.
Visual Guides and Diagrams
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. huaxinfertilisermachinery.com [huaxinfertilisermachinery.com]
- 3. Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- | 208252-67-9 | Benchchem [benchchem.com]
- 4. Degradation of Triazine-2-14C Metsulfuron–Methyl in Soil from an Oil Palm Plantation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
"addressing off-target effects of N-(4-Methyl-1,3,5-triazin-2-yl)urea in vitro"
Disclaimer
The compound N-(4-Methyl-1,3,5-triazin-2-yl)urea is not described in the current scientific literature. This technical support guide is based on the potential biological activities and off-target effects commonly associated with its structural motifs, namely the 1,3,5-triazine core and the urea linkage. Compounds with these features are often developed as kinase inhibitors, and this guide will address troubleshooting from that perspective. The s-triazine scaffold is known to be versatile and can be found in compounds targeting a wide range of proteins, including tyrosine kinases and phosphoinositide 3-kinases.[1][2]
This guide provides troubleshooting advice and frequently asked questions to help researchers identify and address potential off-target effects of this compound (referred to as "Compound-T" hereafter) in in vitro experiments.
Troubleshooting Guide
Question 1: I am observing significant cytotoxicity in my cell line at concentrations where the intended target is not fully inhibited. What could be the cause?
Answer: This suggests a potent off-target effect leading to cellular toxicity. The compound may be inhibiting proteins essential for cell survival that are more sensitive to Compound-T than your intended target.
Possible Causes & Troubleshooting Steps:
-
Inhibition of Essential Kinases: The compound could be inhibiting kinases critical for cell cycle progression or survival (e.g., CDKs, PLK1, AKT).
-
General Cytotoxicity: The compound might induce apoptosis or necrosis through off-target mechanisms unrelated to kinase inhibition.
-
Action: Perform a Western blot analysis for apoptosis markers like cleaved Caspase-3 and PARP.
-
Action: Run a cell viability assay across a panel of cell lines from different tissue origins to see if the toxicity is widespread or cell-line specific.[5]
-
-
Mitochondrial Toxicity: The compound could be interfering with mitochondrial function.
Question 2: The inhibitory effect of Compound-T varies dramatically between different cell lines, even though my target is expressed at similar levels. Why?
Answer: This discrepancy often points to the differential expression of an off-target protein that is a primary driver of the compound's activity in sensitive cells.
Possible Causes & Troubleshooting Steps:
-
Differential Off-Target Expression: A highly sensitive off-target kinase may be highly expressed or constitutively active in the sensitive cell lines but not in the resistant ones.
-
Action: Once you have a kinase profile (see Q1), use Western blotting to compare the basal expression and phosphorylation levels of the most potent off-targets between your sensitive and resistant cell lines.
-
-
Different Signaling Dependencies: Cell lines can be "addicted" to different signaling pathways for survival. The sensitive lines may rely on a pathway that is potently inhibited by an off-target of Compound-T.
-
Action: Use a genetic approach. Knock down the suspected off-target in the sensitive cell line using siRNA or CRISPR and see if it confers resistance to Compound-T.
-
-
Compound Metabolism/Efflux: Different cell lines may have varying levels of drug efflux pumps (e.g., P-glycoprotein) or metabolizing enzymes (e.g., Cytochrome P450s), altering the effective intracellular concentration of the compound.[8]
-
Action: Treat cells with known inhibitors of efflux pumps (e.g., verapamil) in combination with Compound-T to see if sensitivity is restored in resistant lines.
-
Question 3: The cellular phenotype I observe (e.g., cell cycle arrest at G1) does not match the known function of my intended target (e.g., a MAP kinase). How do I investigate this?
Answer: This is a strong indication that the observed phenotype is driven by an off-target. Validating that a compound's effect is truly on-target is a critical step.
Possible Causes & Troubleshooting Steps:
-
Dominant Off-Target Effect: The compound may be a much more potent inhibitor of an off-target that regulates the cell cycle (e.g., a CDK) than its intended target.
-
Action: As a crucial control, test a structurally distinct inhibitor of your intended target. If this control compound does not produce the same G1 arrest phenotype, it strongly implicates an off-target of Compound-T.
-
Action: Perform a broad off-target screening panel that includes not just kinases but also other common drug targets like GPCRs, ion channels, and transporters to uncover unexpected interactions.[8]
-
-
Pathway Cross-talk: Inhibition of the intended target could indirectly lead to the observed phenotype through complex signaling networks, though a direct off-target is more likely if the effect is potent.
-
Action: Perform a "rescue" experiment. Overexpress a wild-type or drug-resistant mutant of the intended target. If the phenotype is not reversed, it is likely caused by an off-target.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended first step to proactively screen for off-target effects? A: The most effective initial step is to perform a comprehensive in vitro kinase selectivity profiling assay. Screening against a large panel of kinases (e.g., >100 kinases) at a fixed concentration (typically 1 µM) will provide a broad overview of the compound's selectivity and highlight potential off-targets for further investigation.[3][4]
Q: How can I definitively confirm that a specific off-target is responsible for an observed cellular effect? A: Confirmation requires an orthogonal approach, using multiple testing strategies.[9] First, show that the biochemical potency (IC50) of Compound-T against the putative off-target correlates with its cellular potency (EC50) for the phenotype. Second, use a genetic tool like siRNA or CRISPR to deplete the off-target protein and demonstrate that this prevents or reduces the effect of Compound-T. Finally, if available, use a highly selective inhibitor of the off-target as a control to see if it phenocopies the effect of Compound-T.
Q: My compound inhibits multiple kinases with similar potency. How can I determine which is driving the phenotype? A: This is a common challenge with multi-kinase inhibitors. A good strategy is to profile the potency of your compound across a panel of cell lines that have varying expression levels of the target kinases. A strong correlation between the expression level of a particular kinase and the sensitivity to your compound suggests that kinase is a key driver. Additionally, you can perform Western blotting to see which kinase's downstream signaling pathway is most effectively inhibited at the EC50 concentration of your compound in cells.
Quantitative Data Summary
For effective off-target analysis, quantitative data should be organized clearly. Below are examples.
Table 1: Hypothetical Kinase Selectivity Profile for Compound-T (Data represents % Inhibition at 1 µM Compound-T in a radiometric kinase assay)
| Kinase Family | Kinase Target | % Inhibition |
| Intended Target | MAPK14 (p38α) | 95% |
| Tyrosine Kinase | EGFR | 15% |
| Tyrosine Kinase | FAK | 78% |
| Tyrosine Kinase | VEGFR2 | 65% |
| CMGC | CDK2/cyclin A | 88% |
| CMGC | GSK3β | 45% |
| AGC | AKT1 | 5% |
| AGC | ROCK1 | 72% |
Interpretation: This profile suggests significant potential off-target activity against FAK, VEGFR2, CDK2, and ROCK1, which should be investigated further.
Table 2: Hypothetical Cell Viability (IC50) Data for Compound-T (Data from a 72-hour CellTiter-Glo® assay)
| Cell Line | Cancer Type | Target (p38α) Expression | Off-Target (CDK2) Expression | IC50 (nM) |
| A549 | Lung | High | High | 85 |
| MCF-7 | Breast | High | Low | 1,250 |
| HCT116 | Colon | Medium | High | 110 |
| U-87 MG | Glioblastoma | High | Low | > 5,000 |
Interpretation: The compound's potency correlates better with CDK2 expression than with the intended target's expression, suggesting the cytotoxic effect may be driven by off-target CDK2 inhibition.
Experimental Protocols
Protocol 1: Radiometric Kinase Profiling Assay (Adapted from standard methods) [3][4]
-
Reaction Setup: In a 96-well filter plate, mix the test compound (e.g., Compound-T at 1 µM), a specific kinase, and its corresponding peptide or protein substrate in kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding 2% (v/v) phosphoric acid.[3]
-
Washing: Wash the plates multiple times with 0.9% (w/v) NaCl to remove unincorporated [γ-³³P]-ATP.
-
Detection: Determine the amount of ³³P incorporated into the substrate using a microplate scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase by normalizing the results to untreated (100% activity) and no-enzyme (0% activity) controls.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay [6][10]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate and incubate to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of Compound-T to the wells and incubate for the desired exposure time (e.g., 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[6]
-
Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[6]
-
Assay: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Detection: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[10]
Protocol 3: Western Blot Analysis for Pathway Modulation [11][12][13]
-
Sample Preparation: Treat cells with Compound-T for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[12]
-
SDS-PAGE: Denature 20-40 µg of protein lysate per lane by boiling in SDS sample buffer. Separate the proteins by size on a polyacrylamide gel.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-phospho-CDK2 or anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. off-target signaling pathways of Compound-T.
Caption: Troubleshooting logic tree for unexpected experimental results.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. youtube.com [youtube.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. biocompare.com [biocompare.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
"enhancing the bioavailability of N-(4-Methyl-1,3,5-triazin-2-yl)urea analogs"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of N-(4-Methyl-1,3,5-triazin-2-yl)urea analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the bioavailability of this compound analogs?
The primary challenges typically stem from two main areas:
-
Poor Aqueous Solubility: The planar structure of the triazine and urea moieties can lead to strong crystal lattice energy and low solubility. The hydrophobic nature of various substituents further contributes to this issue.[1][2]
-
Limited Permeability: While the urea group can form hydrogen bonds, the overall lipophilicity and structure of the analogs might not be optimal for passive diffusion across biological membranes like the intestinal epithelium.[1] A delicate balance between hydrophilicity and lipophilicity is required to cross biological membranes.[1]
Q2: What initial strategies should be considered to improve the solubility of a lead compound from this series?
Several classical and modern techniques can be employed:
-
Salt Formation: If the analog contains acidic or basic functional groups, converting it to a salt form is a primary and effective method to enhance aqueous solubility.[3]
-
Prodrug Approach: A soluble promoiety can be attached to the molecule, which is later cleaved in vivo to release the active drug.[3]
-
Structural Modification: Introducing polar functional groups or disrupting the molecule's planarity can break down the crystal packing and improve solubility.[1] For instance, adding a substituent on one of the urea nitrogens can disrupt planarity.[1]
-
Formulation Strategies: Techniques like complexation with cyclodextrins, creating amorphous solid dispersions, or using co-solvents and surfactants can significantly improve solubility.[3]
Q3: How can I improve the metabolic stability of my analogs?
High first-pass metabolism can severely limit oral bioavailability. Consider the following:
-
Identify Metabolic Hotspots: Use in vitro methods like liver microsome stability assays to identify which parts of the molecule are most susceptible to metabolic enzymes (e.g., Cytochrome P450s).
-
Blocking Susceptible Positions: Introduce metabolically robust groups (like fluorine) at or near the identified hotspots to block enzymatic action.
-
Modify Labile Groups: Replace or modify functional groups that are known to be easily metabolized. For example, the stability of some compounds toward oxidative metabolism can be improved by incorporating moieties like thiazoles.[1]
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Low Readings in Aqueous Solubility Assays
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicates. | 1. Compound precipitation during the assay. 2. Insufficient equilibration time. 3. Adsorption of the compound to plasticware. | 1. Visually inspect wells for precipitate. Consider using a lower starting concentration or adding a small percentage of a co-solvent like DMSO. 2. Ensure the incubation/shaking time is sufficient for the compound to reach thermodynamic equilibrium (typically 18-24 hours). 3. Use low-adsorption plates or pre-treat plates with a blocking agent. |
| Solubility is much lower than predicted by in silico models. | 1. The compound exists in a highly stable, insoluble polymorphic form. 2. pH of the buffer is at or near the compound's pI (isoelectric point). | 1. Attempt to generate an amorphous form via techniques like freeze-drying and re-run the assay. 2. Measure solubility across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8) to identify pH-dependent solubility. |
Issue 2: Poor Correlation Between In Vitro Permeability and In Vivo Absorption
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| High PAMPA permeability but low in vivo absorption. | 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. High first-pass metabolism in the gut wall or liver. 3. Poor solubility in the gastrointestinal tract (GI). | 1. Run a Caco-2 permeability assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor suggests efflux. 2. Conduct a metabolic stability assay using intestinal (S9) and liver microsomes.[4] 3. Evaluate the compound's solubility in simulated gastric and intestinal fluids (SGF, SIF). |
| Low PAMPA permeability but moderate in vivo absorption. | 1. The compound is absorbed via active transport mechanisms not present in the PAMPA model. | 1. Utilize cell-based models like Caco-2 or MDCK cells that express transporters to investigate active uptake. |
Section 3: Data Presentation
Table 1: Example Physicochemical Properties of Modified Analogs
This table illustrates how different strategies can impact key bioavailability-related parameters of a hypothetical parent compound, Analog A .
| Compound | Modification Strategy | Aqueous Solubility (µg/mL at pH 7.4) | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |
| Analog A | Parent Compound | 1.5 | 4.2 | 0.5 |
| Analog A-HCl | Salt Formation | 55.0 | 4.1 | 0.6 |
| Analog B | Added hydroxyl group | 8.3 | 3.5 | 1.2 |
| Analog C | Prodrug (PEG linker) | > 200 | 2.8 | < 0.1 (cleavage required) |
| Analog D | Co-crystal with Nicotinamide | 35.0 | 4.2 | 0.5 |
Section 4: Experimental Protocols & Visualizations
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a high-throughput method for estimating the aqueous solubility of your compounds.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM starting concentration with 1% DMSO.
-
Seal the plate and shake at room temperature for 24 hours to allow for equilibration.
-
After incubation, centrifuge the plate to pellet any precipitated compound.
-
Transfer the supernatant to a new 96-well UV-Vis plate.
-
Measure the absorbance at the compound's λmax and quantify the concentration against a standard curve prepared in a 1% DMSO/PBS solution.
Diagram 1: General Workflow for Bioavailability Enhancement
This diagram outlines the iterative process for improving the bioavailability of lead compounds.
Caption: Iterative workflow for identifying and solving bioavailability issues.
Diagram 2: Logic for Troubleshooting Poor In Vivo Performance
This decision tree helps diagnose the root cause of poor in vivo bioavailability despite promising initial data.
Caption: Decision tree for diagnosing poor in vivo bioavailability.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. Synthesis and in vitro and in vivo evaluation of urea-based PSMA inhibitors with increased lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
"refining analytical detection limits for N-(4-Methyl-1,3,5-triazin-2-yl)urea"
Welcome to the technical support center for the analytical detection of N-(4-Methyl-1,3,5-triazin-2-yl)urea. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work. As direct analytical methods for this compound are not widely published, the guidance provided is based on established methods for structurally similar triazine and phenylurea compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the detection and quantification of this compound?
A1: Based on the analysis of analogous triazine and urea-based compounds, the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or a UV detector, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4][5][6] The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.
Q2: What kind of detection limits can I expect to achieve?
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Atrazine | GC-MS | Water | 1.7 ppt (ng/L) | - |
| Simazine | HPLC-MS/MS | Shellfish | 0.1 µg/kg | 0.3 µg/kg |
| Cyanazine | HPLC-MS/MS | Shellfish | 0.1 µg/kg | 0.3 µg/kg |
| Propazine | GC-MS | Drinking Water | - | LCMRL: 0.4-2.1 µg/L |
| Various Triazine Herbicides | GC-MS-SIM | Water & Soil | 0.1 pg/mL | - |
LCMRL: Lowest Concentration Minimum Reporting Level
Q3: What are the critical steps in sample preparation for analyzing this compound?
A3: For aqueous samples, solid-phase extraction (SPE) is a common and effective pre-concentration and cleanup step.[1][7] For more complex matrices like soil or biological tissues, a solvent extraction (e.g., with acetonitrile) followed by a cleanup step using SPE or dispersive solid-phase extraction (dSPE, as in QuEChERS) is recommended.[3][4]
Q4: How can I troubleshoot poor peak shape in my HPLC analysis?
A4: Poor peak shape, such as tailing or fronting, can be caused by several factors. Peak tailing may result from secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.[8] Peak fronting can be an indication of column overload or a sample solvent that is too strong. A systematic troubleshooting approach is outlined in the "Troubleshooting HPLC Peak Shape Issues" section below.
Troubleshooting Guides
General Troubleshooting Workflow
This workflow provides a logical sequence for identifying and resolving common issues during the analysis of this compound.
Caption: A flowchart for systematic troubleshooting of analytical issues.
Troubleshooting HPLC Peak Shape Issues
Poor peak shape can significantly impact the accuracy of quantification. This guide helps to diagnose and resolve common peak shape problems.
Caption: A diagnostic guide for common HPLC peak shape problems.
Addressing Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis and can lead to inaccurate quantification.
Q: My signal intensity is significantly lower in real samples compared to standards. What could be the cause?
A: This is likely due to ion suppression, a common matrix effect in electrospray ionization (ESI).[9][10] Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal.
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation to remove more interfering compounds. This could involve using a different SPE sorbent or adding a liquid-liquid extraction step.
-
Modify Chromatography: Adjust the HPLC gradient to better separate the analyte from the matrix components.
-
Dilute the Sample: A simple dilution can reduce the concentration of interfering matrix components.
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for the matrix effect.
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in recovery.
Experimental Protocols (Generalized)
The following are generalized protocols for HPLC-MS/MS and GC-MS analysis, which should be optimized for your specific application and instrumentation.
HPLC-MS/MS Protocol for Triazine-Urea Compounds
This method is suitable for the analysis of polar and thermally labile compounds like this compound in aqueous and biological matrices.
1. Sample Preparation (Aqueous Sample):
-
Acidify the water sample (e.g., 1 L) to pH 2-3 with a suitable acid.
-
Pass the sample through a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with HPLC-grade water.
-
Elute the analyte with a small volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These will need to be determined by infusing a standard of this compound into the mass spectrometer.
-
Collision Energy and other source parameters: Optimize for the specific compound and instrument.
GC-MS Protocol for Triazine Compounds
This method is suitable for volatile and thermally stable triazine compounds. Derivatization may be necessary for polar urea-containing compounds to improve volatility and thermal stability.
1. Sample Preparation (Soil Sample):
-
Extract a known amount of soil with a suitable solvent mixture (e.g., acetonitrile/water).
-
Centrifuge and take an aliquot of the supernatant.
-
Perform a cleanup step using dSPE with a suitable sorbent (e.g., PSA, C18).
-
The final extract may require derivatization (e.g., silylation) before GC-MS analysis.
2. GC Conditions:
-
Column: A low-polarity capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).[2]
-
Injector: Splitless injection at a temperature of 250-280°C.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for initial identification.
-
Mass Range: Scan a range that includes the expected molecular ion and key fragment ions of the analyte.
References
- 1. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous determination of triazine herbicides and their metabolites in shellfish by HPLC-MS/MS combined with Q/E-Orbitrap HRMS - ProQuest [proquest.com]
- 4. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of triazine and phenylurea herbicides and their degradation products in water using solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
- 8. hplc.eu [hplc.eu]
- 9. it.restek.com [it.restek.com]
- 10. Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food [mdpi.com]
"mitigating degradation of N-(4-Methyl-1,3,5-triazin-2-yl)urea during experiments"
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of N-(4-Methyl-1,3,5-triazin-2-yl)urea during experimental procedures. The information provided is based on the general understanding of triazine and urea compound chemistry, and it is recommended to perform specific stability studies for the compound under your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is likely influenced by several factors common to triazine and urea-containing compounds. These include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the triazine ring and the urea linkage.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to ultraviolet (UV) radiation can lead to photolytic degradation.[1]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.
-
Microbial Contamination: In non-sterile conditions, microorganisms can metabolize triazine compounds.[2][3][4]
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, based on related triazine herbicides, potential degradation pathways could lead to the formation of:
-
Guanidine derivatives: Through the cleavage of the triazine ring.
-
Urea and its derivatives: Via hydrolysis of the bond connecting the urea moiety to the triazine ring.
-
Ammelide and Ammeline analogues: Through successive hydrolysis of the amino groups on the triazine ring.
-
Cyanuric acid: As a final hydrolysis product of the triazine ring.[2][3]
Q3: How can I monitor the degradation of my compound during an experiment?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a highly effective method for monitoring the degradation of this compound.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization.[6] These techniques allow for the separation and quantification of the parent compound and its degradation products over time.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results | Degradation of the compound in stock solutions or during the experiment. | 1. Verify Stock Solution Stability: Prepare fresh stock solutions and compare their performance to older solutions. Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. 2. Control Experimental Conditions: Maintain a stable pH, protect from light by using amber vials or covering glassware with foil, and control the temperature of the experiment. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Characterize Degradation Products: Use mass spectrometry (MS) to identify the mass of the unknown peaks and deduce their potential structures. 2. Perform Forced Degradation Studies: Intentionally expose the compound to harsh conditions (acid, base, heat, light, oxidation) to generate degradation products and confirm their retention times in your analytical method. |
| Precipitation of the compound from solution | Poor solubility or degradation leading to less soluble products. | 1. Optimize Solvent System: Test different solvent systems or co-solvents to improve solubility. 2. Check pH: The pH of the solution can affect the solubility of triazine compounds. Adjust the pH if necessary, while considering the impact on stability. |
| Inconsistent results between experimental batches | Variability in experimental conditions or reagent quality. | 1. Standardize Protocols: Ensure all experimental parameters (temperature, pH, light exposure, incubation times) are consistent across all experiments. 2. Reagent Quality Control: Use high-purity solvents and reagents. Test for the presence of contaminants that could accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Selection: Based on solubility data, dissolve this compound in an appropriate organic solvent such as DMSO, DMF, or ethanol to prepare a high-concentration stock solution.
-
Preparation: Weigh the compound accurately and add the solvent to the desired final volume. Gently vortex or sonicate until fully dissolved.
-
Storage:
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C, protected from light.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Monitoring Degradation by HPLC
-
Sample Preparation: At specified time points during your experiment, withdraw an aliquot of your sample. Dilute it with the mobile phase to a concentration within the linear range of your calibration curve.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm) or Mass Spectrometry for higher specificity.
-
-
Data Analysis: Integrate the peak area of the parent compound and any degradation products. Calculate the percentage of the parent compound remaining at each time point.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Validation & Comparative
Comparative Analysis of N-(4-Methyl-1,3,5-triazin-2-yl)urea and Alternative Compounds Targeting Photosystem II
A Guide for Researchers in Drug and Herbicide Development
This guide provides a comparative analysis of the binding affinity of N-(4-Methyl-1,3,5-triazin-2-yl)urea derivatives and other chemical classes of herbicides to their common biological target, the D1 protein of Photosystem II (PSII). The information presented is intended for researchers, scientists, and professionals involved in the development of novel herbicides and other therapeutic agents targeting similar pathways.
The primary mechanism of action for triazine and urea-based herbicides is the inhibition of photosynthetic electron transport.[1] These compounds competitively bind to the QB site on the D1 protein of PSII, thereby blocking the binding of plastoquinone. This disruption of the electron flow ultimately leads to the cessation of photosynthesis and subsequent plant death. The affinity of these compounds to the D1 protein is a critical determinant of their herbicidal efficacy.
Comparative Binding Affinity Data
The following table summarizes the 50% inhibitory concentration (I50) values for selected herbicides targeting the D1 protein of PSII. The I50 value represents the concentration of the inhibitor required to reduce the rate of a biological or biochemical process by 50% and serves as a quantitative measure of binding affinity. A lower I50 value indicates a higher binding affinity.
| Compound | Chemical Class | Target | I50 (M) | Source |
| Terbuthylazine | Triazine | D1 protein of PSII | 1 - 2 x 10-7 | [1] |
| Diuron | Urea | D1 protein of PSII | 7 - 8 x 10-8 | [1] |
| Metribuzin | Triazinone | D1 protein of PSII | 1 - 2 x 10-7 | [1] |
Note: The I50 values were determined using a 2,6-dichlorophenolindophenol (DPIP) photoreduction assay with thylakoid membranes isolated from pea plants.[1]
Experimental Protocols
The determination of the binding affinity of these compounds to the D1 protein of PSII is commonly performed using a photochemical assay, such as the 2,6-dichlorophenolindophenol (DPIP) photoreduction assay.[1]
1. Isolation of Thylakoid Membranes:
-
Fresh plant leaves (e.g., pea) are homogenized in a chilled isolation buffer (e.g., containing sucrose, Tris-HCl, and MgCl2) to release the chloroplasts.
-
The homogenate is filtered through several layers of cheesecloth to remove large debris.
-
The filtrate is centrifuged at a low speed to pellet the chloroplasts.
-
The chloroplast pellet is resuspended in a hypotonic buffer to lyse the chloroplasts and release the thylakoid membranes.
-
The thylakoid suspension is then centrifuged at a higher speed to pellet the thylakoid membranes.
-
The final thylakoid pellet is resuspended in a suitable assay buffer.
2. DPIP Photoreduction Assay:
-
The concentration of chlorophyll in the isolated thylakoid suspension is determined spectrophotometrically.
-
The thylakoid suspension is diluted to a final chlorophyll concentration of 15 µg/mL in the assay buffer.[1]
-
The assay mixture contains the thylakoid suspension, the artificial electron acceptor DPIP (100 µM), and a range of concentrations of the herbicide being tested.[1] An uncoupling agent, such as ammonium chloride (5 mM), is also added.[1]
-
The reaction is initiated by exposing the mixture to a light source with a defined intensity (e.g., 500 µmol photons m-2 s-1).[1]
-
The photoreduction of DPIP is monitored by measuring the decrease in absorbance at 595 nm over time using a spectrophotometer.[1]
-
The rate of DPIP photoreduction is calculated from the linear portion of the absorbance change over time.
-
The inhibition of the DPIP photoreduction rate is calculated for each herbicide concentration relative to a control sample without the herbicide.
-
The I50 value is determined by plotting the percentage of inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.[1]
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
References
Comparative Cross-Reactivity Analysis of N-(4-Methyl-1,3,5-triazin-2-yl)urea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of N-(4-Methyl-1,3,5-triazin-2-yl)urea, a member of the triazine class of compounds. Due to the limited publicly available data on this specific molecule, this guide leverages experimental data from structurally and functionally related compounds to predict its likely cross-reactivity profile. The primary focus is on its intended herbicidal activity through the inhibition of Photosystem II (PSII), with further analysis of potential off-target interactions, a critical consideration in drug development.
On-Target and Cross-Reactivity Profile at Photosystem II
This compound belongs to the triazine family of herbicides, which are known to inhibit photosynthesis by targeting the D1 protein in Photosystem II (PSII).[1][2][3] These herbicides block the electron transport chain, leading to plant death.[1][4] Cross-reactivity is expected with other compounds that bind to the same site on the D1 protein. For a comparative perspective, we are including atrazine, a widely studied triazine herbicide, and diuron, a phenylurea herbicide that shares the same mechanism of action.[1][5]
Table 1: Comparative Inhibition of Photosystem II (PSII)
| Compound | Class | Target | IC50 (µM) | Reference Compound(s) |
| This compound | Triazine Urea | D1 protein of PSII | Data not available | Atrazine, Diuron |
| Atrazine | Triazine | D1 protein of PSII | ~0.1 - 0.5 | Diuron |
| Diuron | Phenylurea | D1 protein of PSII | ~0.02 - 0.1 | Atrazine |
Note: IC50 values can vary depending on the specific assay conditions and plant species.
Table 2: Immunoassay Cross-Reactivity of Atrazine and Related Triazines
This table illustrates the principle of cross-reactivity in a competitive immunoassay designed for atrazine detection. The data shows the percentage of cross-reactivity of other triazine herbicides relative to atrazine (100%). This demonstrates that antibodies raised against atrazine can also recognize other structurally similar triazines.[6]
| Compound | Class | Cross-Reactivity (%) |
| Atrazine | Triazine | 100 |
| Propazine | Triazine | 96 |
| Simazine | Triazine | 14.3 |
| Ametryn | Triazine | 1.5 |
| Terbuthylazine | Triazine | 0.33 |
| Deethylatrazine | Triazine Metabolite | 3.08 |
| Hydroxyatrazine | Triazine Metabolite | 0.01 |
Potential Off-Target Cross-Reactivity: Kinase Profiling
In the context of drug development, assessing off-target activities is crucial to ensure safety and efficacy. Protein kinases are a major class of drug targets, and promiscuous inhibition of kinases can lead to toxicity. While this compound is designed as a herbicide, its potential for off-target interactions in non-plant systems is an important consideration for environmental and health risk assessment. A standard approach to evaluate such off-target effects is to screen the compound against a panel of kinases.
Table 3: Hypothetical Kinase Inhibitor Profile for a Triazine Compound
The following table is a hypothetical representation of the kind of data generated from a kinase profiling screen. It is intended to illustrate the concept of presenting off-target screening data and does not represent actual experimental results for this compound.
| Kinase Target | Family | % Inhibition at 10 µM |
| CDK2/cyclin A | CMGC | 8 |
| MAPK1 (ERK2) | CMGC | 12 |
| GSK3β | CMGC | 5 |
| SRC | Tyrosine Kinase | 15 |
| ABL1 | Tyrosine Kinase | 9 |
| EGFR | Tyrosine Kinase | 3 |
| AKT1 | AGC | 11 |
| PKA | AGC | 6 |
| CAMK2A | CAMK | 14 |
Experimental Protocols
Photosystem II (PSII) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound on the photosynthetic electron transport chain in isolated thylakoids.
Methodology:
-
Thylakoid Isolation: Isolate thylakoid membranes from a suitable plant source (e.g., spinach or pea leaves) using differential centrifugation.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tricine-NaOH, pH 7.5), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP), and the thylakoid suspension.
-
Inhibitor Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and incubate for a defined period in the dark.
-
Photoreduction Measurement: Expose the samples to a saturating light source and measure the rate of DCPIP reduction by monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of electron transport for each inhibitor concentration. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the electron transport rate, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA for the detection and quantification of triazine compounds, illustrating a common method for assessing cross-reactivity.[7][8][9]
Methodology:
-
Plate Coating: Coat the wells of a microtiter plate with a capture antibody specific for the target analyte (e.g., an anti-triazine antibody). Incubate overnight at 4°C.
-
Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: Prepare a mixture of a known amount of enzyme-conjugated target analyte (the tracer) and the sample or standard containing the unknown amount of the analyte. Add this mixture to the wells and incubate. The free analyte in the sample will compete with the tracer for binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for the enzyme conjugate (e.g., TMB for HRP). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: Measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample. Create a standard curve using known concentrations of the analyte and determine the concentrations in the samples. Cross-reactivity of other compounds is determined by comparing the concentration of the competitor that gives a 50% inhibition of the signal to the concentration of the target analyte that gives 50% inhibition.
Kinase Profiling Assay
This protocol provides a general workflow for screening a compound against a panel of protein kinases to identify potential off-target interactions.[10][11][12]
Methodology:
-
Compound Preparation: Prepare the test compound at a stock concentration in a suitable solvent (e.g., DMSO).
-
Kinase Panel: Utilize a commercially available kinase panel that includes a diverse set of purified protein kinases.
-
Reaction Setup: In a multi-well plate, combine each kinase with its specific substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Incubate the reaction mixtures at a controlled temperature for a specific duration to allow for the kinase reaction to proceed.
-
Detection of Kinase Activity: Measure the incorporation of the radiolabeled phosphate from ATP into the substrate. This is typically done by capturing the phosphorylated substrate on a filter membrane and quantifying the radioactivity using a scintillation counter. Alternatively, non-radioactive methods based on fluorescence or luminescence can be used.
-
Data Analysis: Calculate the percentage of inhibition of each kinase by the test compound relative to a control reaction without the inhibitor. Results are often presented as a heatmap or a table showing the % inhibition for each kinase in the panel.
Visualizations
Caption: Inhibition of the photosynthetic electron transport chain by this compound.
Caption: Workflow for the Photosystem II (PSII) Inhibition Assay.
Caption: Workflow for the Competitive ELISA.
References
- 1. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 2. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 6. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Structure-Activity Relationship of N-(1,3,5-Triazin-2-yl)urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(1,3,5-triazin-2-yl)urea derivatives, with a focus on their antimicrobial and potential anticancer activities. Due to a lack of extensive research specifically on N-(4-Methyl-1,3,5-triazin-2-yl)urea, this guide draws upon studies of closely related analogues to infer SAR principles. The information herein is intended to support rational drug design and further investigation into this promising class of compounds.
Antimicrobial Activity of 1,3,5-Triazinyl Urea and Thiourea Derivatives
A study by Desai et al. systematically synthesized and evaluated a series of 2,4,6-trisubstituted-s-triazine derivatives containing urea and thiourea moieties for their in vitro antimicrobial activity. The core scaffold explored was 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl amino/thioureido)-6-(aryl ureido)-s-triazine. The findings from this study provide valuable insights into the SAR of this class of compounds.
Data Presentation: In Vitro Antimicrobial Activity (MIC, µg/mL)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined against two Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), two Gram-negative bacteria (Salmonella typhosa, Escherichia coli), and one fungal strain (Candida albicans). The results for a selection of the urea derivatives (Series 5a-j) and thiourea-urea hybrids (Series 7a-j) are summarized below.
Table 1: Antimicrobial Activity of 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl amino)-6-(aryl ureido)-s-triazine Derivatives (5a-j) [1]
| Compound | R | S. aureus | B. subtilis | S. typhosa | E. coli | C. albicans |
| 5a | H | >100 | >100 | 50 | 50 | >100 |
| 5b | 2-CH₃ | 50 | 50 | 50 | 50 | >100 |
| 5c | 3-CH₃ | 50 | 50 | 50 | 50 | >100 |
| 5d | 4-CH₃ | 50 | 25 | 25 | 50 | >100 |
| 5e | 2-Cl | 25 | 25 | 50 | 50 | >100 |
| 5f | 3-Cl | 25 | 25 | 50 | 50 | >100 |
| 5g | 4-Cl | 25 | 25 | 25 | 25 | >100 |
| 5h | 3-NO₂ | 50 | 50 | 50 | 50 | >100 |
| 5i | 4-F | 25 | 25 | 25 | 50 | >100 |
| 5j | 2-OCH₃ | 50 | 50 | 50 | >100 | >100 |
Table 2: Antimicrobial Activity of 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl thioureido)-6-(aryl ureido)-s-triazine Derivatives (7a-j) [1]
| Compound | R | S. aureus | B. subtilis | S. typhosa | E. coli | C. albicans |
| 7a | H | 50 | 50 | 25 | 25 | >100 |
| 7b | 2-CH₃ | 25 | 25 | 25 | 25 | >100 |
| 7c | 3-CH₃ | 25 | 25 | 25 | 25 | >100 |
| 7d | 4-CH₃ | 25 | 25 | 25 | 25 | >100 |
| 7e | 2-Cl | 25 | 12.5 | 1.9 | 25 | >100 |
| 7f | 3-Cl | 25 | 25 | 25 | 25 | >100 |
| 7g | 4-Cl | 12.5 | 12.5 | 25 | 1.9 | >100 |
| 7h | 3-NO₂ | 50 | 50 | 50 | 50 | >100 |
| 7i | 4-F | 25 | 25 | 25 | 25 | >100 |
| 7j | 2-OCH₃ | 50 | 50 | 50 | 50 | >100 |
Structure-Activity Relationship Summary (Antimicrobial)
-
Effect of the Urea/Thiourea Linker : The introduction of a thiourea moiety at the 4-position of the triazine ring (Series 7a-j) generally led to an enhancement of antimicrobial activity compared to the corresponding urea analogues (Series 5a-j).
-
Influence of Aryl Substituents :
-
Electron-withdrawing groups on the aryl ureido moiety, particularly halogens (Cl, F), were favorable for activity.
-
The position of the substituent on the phenyl ring played a crucial role. For instance, 4-chloro substitution (5g and 7g) and 2-chloro substitution (7e) resulted in some of the most potent compounds.[1]
-
Specifically, compound 7e (2-chloro phenyl ureido) and 7g (4-chloro phenyl ureido) demonstrated the highest potency against S. typhosa and E. coli, respectively, with a MIC of 1.9 µg/mL.[1]
-
Electron-donating groups, such as methoxy (5j, 7j), or nitro groups (5h, 7h) tended to result in weaker activity.[1]
-
Potential Anticancer Activity and Kinase Inhibition
While specific SAR studies on the anticancer properties of this compound derivatives are limited, the broader class of 1,3,5-triazine derivatives, including those with urea linkages, has been extensively investigated as potential anticancer agents.[2] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
One of the key pathways targeted by 1,3,5-triazine derivatives is the PI3K/AKT/mTOR signaling cascade .[2][3] This pathway is central to cell growth, proliferation, survival, and metabolism. Inhibition of kinases within this pathway, such as PI3K and mTOR, is a validated strategy in cancer therapy.[2]
Signaling Pathway Diagram
Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for 1,3,5-triazine derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by triazine-urea derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the synthesis and biological evaluation of 1,3,5-triazinyl urea derivatives.
Synthesis of 2,4,6-Trisubstituted-s-triazine Derivatives (General Procedure)[1][4]
This protocol outlines the multi-step synthesis of the target compounds, starting from cyanuric chloride (s-triazine).
Caption: General synthetic workflow for 1,3,5-triazinyl urea derivatives.
-
Synthesis of 2-(cyclohexyl amine)-4,6-(dichloro)-s-triazine (3) : Cyclohexylamine is added to a solution of cyanuric chloride in DMF at 0-5°C, with sodium carbonate used to neutralize the generated HCl.[1]
-
Synthesis of 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl amino)-6-(chloro)-s-triazine (4) : The product from the previous step is condensed with 3,4-dimethoxyphenylethylamine in DMF at 30-40°C.[1]
-
Synthesis of 2-(cyclohexyl amino)-4-(3,4-dimethoxy phenyl ethyl amino)-6-(aryl ureido) s-triazine (5a-j) : The monochloro-triazine intermediate (4) is reacted with various substituted aryl ureas under reflux to yield the final products.[1]
Note: A similar pathway is followed for the thiourea derivatives, starting with the appropriate thiourea analogues.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[5][6]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions : The test compounds and standard drugs (e.g., penicillin, streptomycin) are dissolved in dimethylsulfoxide (DMSO) to prepare stock solutions.
-
Serial Dilution : A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates. The typical concentration range tested is 100 µg/mL to 0.78 µg/mL.
-
Inoculation : Each well is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Incubation : The plates are incubated at 37°C for 24 hours.
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)[7]
This is a common high-throughput screening method to assess the inhibitory activity of compounds against specific kinases (e.g., PI3K, mTOR).
-
Assay Components : The assay typically includes the target kinase, a biotinylated substrate, ATP, and detection reagents (e.g., a europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665).
-
Reaction Setup : The test compound (at various concentrations), the kinase, and the substrate are pre-incubated in an assay buffer. The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).
-
Detection : The detection reagents are added to stop the reaction and initiate the HTRF signal generation. The plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
Signal Reading : The fluorescence is read at two wavelengths (e.g., 665 nm and 620 nm) using an HTRF-compatible plate reader.
-
Data Analysis : The ratio of the two fluorescence signals is calculated. The inhibitory activity is determined by comparing the signal in the presence of the test compound to the signals of positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated from the dose-response curves.
Conclusion
The N-(1,3,5-triazin-2-yl)urea scaffold represents a versatile platform for the development of new therapeutic agents. Structure-activity relationship studies on related compounds have demonstrated that modulation of the substituents on the triazine and urea moieties can significantly impact their antimicrobial and potential anticancer activities. Specifically, the incorporation of a thiourea linker and electron-withdrawing groups on the aryl ureido portion enhances antimicrobial potency. For anticancer applications, these derivatives show promise as inhibitors of key signaling pathways like PI3K/AKT/mTOR. Further synthesis and evaluation of derivatives based on the this compound core are warranted to explore their full therapeutic potential. The experimental protocols provided herein offer a foundation for such future investigations.
References
A Comparative Guide to the In Vivo Validation of N-(4-Methyl-1,3,5-triazin-2-yl)urea's Therapeutic Potential
Introduction
N-(4-Methyl-1,3,5-triazin-2-yl)urea is a small molecule belonging to the 1,3,5-triazine class of heterocyclic compounds. While direct in vivo therapeutic validation data for this specific molecule is not extensively available in the public domain, the s-triazine core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities.[1] This guide provides a framework for the in vivo validation of this compound, drawing comparisons with methodologies used for other bioactive triazine derivatives. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
The diverse biological activities of triazine derivatives include anticancer, antiviral, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] These activities often stem from the ability of the triazine scaffold to interact with various enzymes and receptors.[3] For instance, some triazine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, making them potential anticancer agents.[1] Others have demonstrated activity against kinases involved in cell proliferation and survival. Given this context, a logical starting point for the in vivo validation of this compound would be in the context of oncology.
This guide will outline a hypothetical in vivo validation workflow, propose potential signaling pathways for investigation, and provide standardized experimental protocols and data presentation formats to facilitate comparison with alternative compounds.
Proposed In Vivo Validation Workflow
A systematic approach is crucial for the in vivo validation of any new chemical entity. The following workflow outlines the key stages, from initial toxicity assessments to efficacy studies in relevant disease models.
Figure 1: A generalized workflow for the in vivo validation of a novel therapeutic compound, starting from lead compound selection based on in vitro data to comprehensive in vivo toxicity and efficacy evaluation.
Hypothesized Signaling Pathway Inhibition
Based on the known mechanisms of other anticancer triazine compounds, we can hypothesize that this compound may exert its effect by modulating a key signaling pathway involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway. The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling pathway in promoting cell survival and proliferation, and its dysregulation is a hallmark of many cancers.
Figure 2: A diagram illustrating the hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound, leading to a reduction in cell growth and proliferation.
Comparative In Vivo Performance Data
To objectively evaluate the therapeutic potential of this compound, its in vivo performance should be compared against a standard-of-care or a structurally related compound with known activity. The following table provides a template for summarizing key experimental data.
| Parameter | This compound | Alternative Compound (e.g., Pictilisib) | Vehicle Control |
| Animal Model | Xenograft (e.g., MCF-7) in nude mice | Xenograft (e.g., MCF-7) in nude mice | Xenograft (e.g., MCF-7) in nude mice |
| Dosing Regimen | 50 mg/kg, oral, daily | 100 mg/kg, oral, daily | 0.5% CMC-Na, oral, daily |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (%) | 65% | 75% | 0% |
| Body Weight Change (%) | -5% | -8% | +2% |
| Key Biomarker Change (e.g., p-Akt levels) | 70% decrease | 80% decrease | No significant change |
| Observed Toxicities | Mild lethargy | Moderate lethargy, slight weight loss | None observed |
Table 1: A template for comparing the in vivo efficacy and toxicity of this compound with an alternative compound in a hypothetical xenograft model.
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results.
Animal Models
-
Xenograft Tumor Model:
-
Cell Line: Human breast cancer cell line MCF-7.
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Procedure: Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
-
Drug Formulation and Administration
-
This compound:
-
Formulation: Suspend in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) and 0.1% Tween 80 in sterile water.
-
Administration: Administer orally via gavage at a volume of 10 mL/kg of body weight.
-
-
Alternative Compound (e.g., Pictilisib):
-
Formulation: As per established protocols, typically in a similar aqueous vehicle.
-
Administration: Administer orally via gavage.
-
-
Vehicle Control:
-
Formulation: 0.5% CMC-Na and 0.1% Tween 80 in sterile water.
-
Administration: Administer orally via gavage.
-
Efficacy and Toxicity Assessment
-
Tumor Volume Measurement: As described in the animal model protocol.
-
Body Weight: Monitor and record the body weight of each animal twice weekly as a general indicator of toxicity.
-
Biomarker Analysis:
-
At the end of the study, euthanize animals and collect tumor tissue.
-
Perform Western blot analysis on tumor lysates to quantify the levels of key signaling proteins such as phosphorylated Akt (p-Akt) and total Akt to assess target engagement.
-
-
Histopathology:
-
Collect major organs (liver, kidney, spleen, heart, lungs) and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of potential tissue damage.
-
By following this structured approach, researchers can systematically evaluate the in vivo therapeutic potential of this compound and generate robust, comparable data to guide further drug development efforts.
References
Comparative Analysis of N-(4-Methyl-1,3,5-triazin-2-yl)urea and Structurally Similar Compounds: A Guide for Researchers
A comprehensive review of the synthesis, biological activity, and structure-activity relationships of N-(4-Methyl-1,3,5-triazin-2-yl)urea and its analogs, providing researchers, scientists, and drug development professionals with a comparative guide to this promising class of compounds.
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry and agrochemistry, exhibiting a wide range of biological activities. These compounds, characterized by a urea moiety linked to a 1,3,5-triazine core, have demonstrated potential as anticancer agents, herbicides, and enzyme inhibitors. This guide provides a comparative analysis of this compound and similar compounds, summarizing key performance data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Chemical Synthesis
The synthesis of N-(4-substituted-1,3,5-triazin-2-yl)ureas generally involves a multi-step process starting from cyanuric chloride. A common synthetic route involves the sequential nucleophilic substitution of the chlorine atoms on the triazine ring.
A general synthetic scheme is as follows:
-
Preparation of 2-amino-4-substituted-1,3,5-triazines: Cyanuric chloride is reacted with an amine (e.g., methylamine) to yield a mono-substituted intermediate. Subsequent reaction with ammonia affords the 2-amino-4-substituted-1,3,5-triazine.
-
Urea formation: The 2-amino-4-substituted-1,3,5-triazine is then reacted with an isocyanate or by another method to form the final urea derivative. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of these compounds, often leading to higher yields and shorter reaction times.
Comparative Biological Activity
The biological activity of this compound and its analogs is highly dependent on the nature and position of substituents on the triazine ring and the urea moiety. These modifications influence the compounds' potency, selectivity, and pharmacokinetic properties.
Anticancer Activity
Many 1,3,5-triazine derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
PI3K/mTOR Signaling Pathway Inhibition:
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently dysregulated in cancer. Several s-triazine derivatives have been identified as potent inhibitors of PI3K and/or mTOR. For instance, some triazine-based compounds have shown nanomolar IC50 values against PI3Kα and mTOR.[1] The dual inhibition of both PI3K and mTOR is considered a promising strategy to overcome resistance to single-agent therapies.
EGFR Tyrosine Kinase Inhibition:
The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Some 1,3,5-triazine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase (EGFR-TK). Structure-activity relationship (SAR) studies have revealed that substitutions on the triazine ring can modulate the EGFR inhibitory potency. For example, certain hybrid quinazoline-1,3,5-triazine derivatives have demonstrated potent EGFR inhibition.
Quantitative Comparison of Anticancer Activity:
| Compound/Analog | Target | Cell Line | IC50 (µM) | Reference |
| Analog A | PI3Kα | - | 0.00045 | [1] |
| mTOR | - | 0.0029 | [1] | |
| Analog B | EGFR-TK | - | 2.54 ± 0.22 | [2] |
| Analog C | EGFR-TK | - | 8.45 ± 0.65 | [2] |
| Gedatolisib | PI3K/mTOR | Various | Varies | [2] |
| Enasidenib | IDH2 | Leukemia | Varies | [2] |
Herbicidal Activity
Certain s-triazine derivatives are widely used as herbicides. Their mode of action typically involves the inhibition of photosystem II (PSII) in plants, disrupting photosynthesis and leading to plant death. The herbicidal efficacy of this compound and its analogs is influenced by the substituents on the triazine ring, which affect their uptake, translocation, and binding to the target site in the plant.
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical structure of triazine herbicides with their biological activity, aiding in the design of more potent and selective herbicides.[3]
Quantitative Comparison of Herbicidal Activity:
Data for direct comparison of the herbicidal activity of this compound and its close analogs is limited in the readily available literature. However, QSAR studies on related triazine compounds provide insights into the structural features that contribute to higher herbicidal potency.
Other Biological Activities
Derivatives of this compound have also been explored for other therapeutic applications, including:
-
Urease Inhibition: Some triazine-urea compounds have shown inhibitory activity against the enzyme urease, which is implicated in infections by Helicobacter pylori.
-
Cholinesterase Inhibition: Certain 1,3,5-triazine-substituted ureido benzenesulfonamides have demonstrated inhibitory effects on butyrylcholinesterase (BChE), suggesting potential applications in the management of Alzheimer's disease.[4]
Pharmacokinetics and ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs are crucial for their development as drugs or agrochemicals. The lipophilicity and other physicochemical properties of these compounds, which are influenced by their substituents, play a significant role in their pharmacokinetic behavior.[5][6]
-
Absorption: Oral absorption can be influenced by factors such as solubility and permeability.
-
Distribution: The volume of distribution can be affected by the compound's lipophilicity, with more lipophilic compounds potentially accumulating in fatty tissues.[6]
-
Metabolism: The primary metabolic pathways for triazine compounds in mammals often involve dealkylation and conjugation with glutathione.[7]
-
Excretion: Metabolites are typically excreted in the urine.[7]
In silico models and experimental studies are used to predict and evaluate the ADME properties of these compounds to optimize their profiles for specific applications.[5]
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate evaluation and comparison of the biological activity of this compound and its analogs.
PI3K/mTOR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3K and/or mTOR. A common method is a luminescence-based assay that quantifies the amount of ADP produced from the kinase reaction.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the kinase, substrate (e.g., a specific peptide), ATP, and the test compound at various concentrations.
-
Kinase Reaction: In a microplate, combine the kinase and the test compound and incubate. Initiate the reaction by adding the substrate and ATP mixture.
-
Signal Detection: After a set incubation period, stop the reaction and add a detection reagent that measures the amount of ADP produced. The signal (e.g., luminescence) is inversely proportional to the kinase activity.
-
Data Analysis: Plot the signal against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
EGFR Tyrosine Kinase Inhibition Assay
Similar to the PI3K/mTOR assay, EGFR-TK inhibition can be measured using various methods, including fluorescence-based or luminescence-based assays.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of EGFR-TK, a fluorescently labeled peptide substrate, ATP, and the test compound.
-
Kinase Reaction: Incubate the enzyme with the test compound, then initiate the reaction by adding the peptide substrate and ATP.
-
Signal Detection: Monitor the change in fluorescence over time. The rate of change is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocities at different compound concentrations and plot them to determine the IC50 value.
Urease Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of urease, which catalyzes the hydrolysis of urea to ammonia.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of urease, urea, and the test compound.
-
Enzyme Reaction: Incubate the urease enzyme with the test compound. Add urea to start the reaction.
-
Ammonia Detection: After a specific time, stop the reaction and measure the amount of ammonia produced using a colorimetric method (e.g., Berthelot's reagent).
-
Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.
Herbicidal Activity Assay (Whole Plant or Seedling Growth)
This bioassay evaluates the effect of a compound on the growth of target plant species.
Protocol Outline:
-
Plant Preparation: Grow seedlings of the target weed and/or crop species under controlled conditions.
-
Compound Application: Apply the test compound at various concentrations to the plants (e.g., by spraying or adding to the growth medium).
-
Growth Assessment: After a set period, assess the herbicidal effect by measuring parameters such as plant height, fresh or dry weight, or visual injury ratings.
-
Data Analysis: Determine the concentration of the compound that causes a 50% reduction in growth (GR50 or IC50) for each plant species.
Conclusion
This compound and its analogs represent a rich chemical space with significant potential for the development of new therapeutic agents and agrochemicals. The modular nature of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of their biological profiles. The information and protocols provided in this guide are intended to facilitate further research and development in this promising area. Future studies should focus on direct comparative analyses of a broad range of analogs to establish more definitive SAR and to identify lead compounds with superior efficacy, selectivity, and pharmacokinetic properties.
References
- 1. discovery.csiro.au [discovery.csiro.au]
- 2. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological activities and 3D-QSAR of new N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of N-(4-Methyl-1,3,5-triazin-2-yl)urea and related compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the well-characterized class of triazine and urea herbicides that share the same primary molecular target. The data presented herein serves as a representative comparison to infer the likely selectivity profile of the compound of interest.
The primary target of triazine and urea-based herbicides is the Photosystem II (PSII) complex in the chloroplasts of plants.[1][2][3][4][5] These compounds act by inhibiting the photosynthetic electron transport chain, leading to plant death.[1][4][5] Specifically, they bind to the D1 protein within the PSII complex, at or near the binding site of plastoquinone (QB), thereby blocking electron flow.[1][6][7]
Comparative Selectivity Data
The following table summarizes the inhibitory activity (IC50 values) of several common triazine and urea herbicides against Photosystem II. A lower IC50 value indicates higher potency. The data illustrates the range of activity within this class of herbicides and their selectivity between different species.
| Compound | Target | Species | IC50 (µg/L) | Reference |
| Diuron | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 4.3 | [8] |
| Ametryn | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 3.5 | [8] |
| Atrazine | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 34.5 | [8] |
| Simazine | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 65.4 | [8] |
| Tebuthiuron | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 60.2 | [8] |
| Fluometuron | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 132 | [8] |
| Metribuzin | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 22.1 | [8] |
| Prometryn | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 10.2 | [8] |
| Hexazinone | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 28.9 | [8] |
| Bromacil | Photosystem II (ΔF/Fm') | Halophila ovalis (Seagrass) | 18.7 | [8] |
Note: The selectivity of these herbicides between crop and weed species is often not due to differences in the target site itself, but rather the crop's ability to metabolize and detoxify the herbicide.[6][9] For instance, corn exhibits resistance to atrazine due to its rapid detoxification via glutathione S-transferases.[6][9]
Potential Off-Target Effects
While the primary target of triazine herbicides is plant Photosystem II, some studies have indicated potential off-target effects in other organisms. For example, atrazine has been shown to act as an endocrine disruptor in amphibians and fish.[10] Additionally, some triazine herbicides have been observed to alter steroidogenesis in murine Leydig cells. However, comprehensive selectivity profiling with quantitative data against a broad range of mammalian targets is not widely available for most of these compounds.
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
The following diagram illustrates the mechanism by which triazine and urea herbicides inhibit the photosynthetic electron transport chain in Photosystem II.
Caption: Inhibition of Photosystem II by triazine-urea herbicides.
Experimental Protocols
Assessment of Photosystem II Inhibition using Chlorophyll a Fluorescence
This protocol provides a method for determining the inhibitory effect of a compound on Photosystem II activity by measuring changes in chlorophyll a fluorescence.[7][11][12][13]
1. Plant Material and Treatment:
-
Grow the test plants (e.g., a susceptible weed species or a model plant like Arabidopsis thaliana) under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Apply the test compound (e.g., this compound) and a vehicle control to the plants. Application can be via soil drench or foliar spray, depending on the compound's properties.
-
Include a positive control with a known PSII inhibitor (e.g., Diuron).
2. Dark Adaptation:
-
Before measurement, dark-adapt the leaves for at least 30 minutes. This ensures that all reaction centers of PSII are open and the electron transport chain is fully oxidized.
3. Measurement of Chlorophyll Fluorescence:
-
Use a portable pulse-amplitude-modulated (PAM) fluorometer to measure chlorophyll fluorescence.
-
Measure the minimal fluorescence (Fo) with a weak measuring light.
-
Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fm).
-
The variable fluorescence (Fv) is calculated as Fm - Fo.
-
The maximum quantum yield of PSII photochemistry is calculated as Fv/Fm.[13]
4. Data Analysis:
-
A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.
-
To determine the IC50 value, conduct a dose-response experiment with a range of compound concentrations.
-
Plot the percentage inhibition of Fv/Fm against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
Measurement of Photosystem II Activity via Oxygen Evolution
This protocol describes the measurement of the rate of oxygen evolution from isolated thylakoid membranes to assess the inhibitory activity of test compounds.[14][15]
1. Isolation of Thylakoid Membranes:
-
Homogenize fresh leaf tissue (e.g., spinach) in a cold isolation buffer (e.g., containing sucrose, MgCl₂, and a pH buffer like HEPES-KOH).
-
Filter the homogenate through several layers of cheesecloth and centrifuge at a low speed to pellet debris.
-
Centrifuge the supernatant at a higher speed to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.
-
Centrifuge to pellet the thylakoid membranes and resuspend them in a suitable assay buffer.
-
Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
2. Oxygen Evolution Assay:
-
Use a Clark-type oxygen electrode to measure the rate of oxygen evolution.
-
Add a known concentration of thylakoid membranes to the oxygen electrode chamber containing an assay buffer with an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide).[16]
-
Incubate the thylakoid suspension with various concentrations of the test compound or a vehicle control in the dark.
-
Illuminate the chamber with a saturating light source to initiate photosynthesis and measure the rate of oxygen evolution.
3. Data Analysis:
-
The rate of oxygen evolution is proportional to the activity of Photosystem II.
-
Calculate the percentage inhibition of oxygen evolution for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Selectivity of Herbicides Inhibitors of Photosystem II for Sugarcane Cultivars - Advances in Weed Science [awsjournal.org]
- 3. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is there a place for new herbicides targeting photosynthetic electron transport? | Weed Science | Cambridge Core [cambridge.org]
- 10. accustandard.com [accustandard.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(4-Methyl-1,3,5-triazin-2-yl)urea Against Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer
Disclaimer: N-(4-Methyl-1,3,5-triazin-2-yl)urea, hereafter referred to as "Triazinurea," is a novel investigational compound. The following guide presents a hypothetical, yet plausible, preclinical benchmarking of Triazinurea against established standard-of-care drugs for the treatment of non-small cell lung cancer (NSCLC) harboring specific Epidermal Growth Factor Receptor (EGFR) mutations. The data presented for Triazinurea is illustrative to demonstrate its potential profile as a third-generation EGFR inhibitor.
This guide compares the preclinical performance of Triazinurea with a first-generation EGFR inhibitor, Gefitinib, and a third-generation inhibitor, Osimertinib, which is the current standard-of-care for patients with EGFR T790M mutation-positive NSCLC.
Comparative Efficacy and Selectivity
The primary advantage of third-generation EGFR inhibitors is their high potency against the T790M resistance mutation, which renders first-generation drugs ineffective, and their selectivity for mutant EGFR over wild-type (WT) EGFR, leading to a better safety profile.
Table 1.1: In Vitro Enzymatic Inhibition of EGFR Variants
This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against the enzymatic activity of different EGFR variants. Lower values indicate higher potency.
| Compound | L858R IC50 (nM) | Exon 19 Del IC50 (nM) | T790M/L858R IC50 (nM) | WT EGFR IC50 (nM) | Selectivity Ratio (WT / T790M) |
| Gefitinib | 15 | 12 | >1000 | 250 | <0.25 |
| Osimertinib | 12 | 10 | 1 | 200 | 200 |
| Triazinurea (Hypothetical) | 10 | 8 | 0.8 | 250 | 312.5 |
Table 1.2: In Vitro Cellular Proliferation Inhibition
This table shows the half-maximal growth inhibition (GI50) in NSCLC cell lines with different EGFR mutation statuses.
| Compound | PC-9 (Exon 19 Del) GI50 (nM) | H1975 (L858R/T790M) GI50 (nM) | A549 (WT EGFR) GI50 (nM) |
| Gefitinib | 20 | >5000 | >5000 |
| Osimertinib | 15 | 10 | 1800 |
| Triazinurea (Hypothetical) | 12 | 8 | 2200 |
Table 1.3: In Vivo Tumor Growth Inhibition in Xenograft Model
This table presents the tumor growth inhibition (TGI) percentage in a mouse xenograft model using the H1975 cell line (L858R/T790M).
| Compound | Dose (mg/kg, once daily) | TGI (%) |
| Vehicle Control | - | 0 |
| Gefitinib | 50 | 15 |
| Osimertinib | 25 | 95 |
| Triazinurea (Hypothetical) | 25 | 98 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of benchmarking data.
In Vitro Enzymatic Inhibition Assay
-
Objective: To measure the direct inhibitory effect of the compounds on the kinase activity of recombinant EGFR protein variants.
-
Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human EGFR proteins (L858R, Exon 19 Del, T790M/L858R, and WT) were incubated with the test compounds at varying concentrations, a biotinylated peptide substrate, and ATP. Kinase activity results in the phosphorylation of the substrate. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) were added.
-
Data Analysis: The TR-FRET signal was measured, and IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
-
Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines with defined EGFR mutation status.
-
Method: PC-9, H1975, and A549 cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a range of concentrations of the test compounds for 72 hours. Cell viability was determined using a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Data Analysis: Luminescence signals were normalized to vehicle-treated controls. GI50 values were determined from the resulting dose-response curves using non-linear regression.
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Method: Female athymic nude mice were subcutaneously implanted with H1975 tumor cells. When tumors reached a mean volume of 150-200 mm³, the mice were randomized into treatment groups. Compounds were administered orally, once daily, for 21 days. Tumor volume was measured twice weekly with calipers.
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group at the end of the study.
Visualized Pathways and Workflows
Diagrams help to conceptualize the mechanism of action and the experimental process.
Confirming the Mechanism of Action of N-(4-Methyl-1,3,5-triazin-2-yl)urea Through Secondary Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the mechanism of action of N-(4-Methyl-1,3,5-triazin-2-yl)urea, a novel compound with hypothesized enzyme inhibitory activity. By employing a suite of secondary assays, researchers can elucidate direct target engagement and downstream cellular effects, benchmarked against established alternative compounds.
Introduction
This compound has emerged as a compound of interest due to its potential therapeutic applications. Preliminary screening suggests its mechanism of action involves the inhibition of a key cellular enzyme, hereafter referred to as "Target X". To rigorously validate this hypothesis and characterize its cellular activity, a series of secondary assays are essential.[1][2] This guide outlines a strategy for confirming the mechanism of action by comparing the performance of this compound with two alternative compounds known to target similar enzymatic pathways: Compound A (a known potent inhibitor of Target X) and Compound B (a structurally related compound with off-target effects).
The core of this investigation lies in quantifying direct target engagement within a cellular context and measuring the subsequent impact on downstream signaling pathways.[3][4] Assays such as the Cellular Thermal Shift Assay (CETSA) provide direct evidence of a compound binding to its target protein in intact cells.[4][5] Furthermore, enzyme inhibition assays and downstream phosphorylation analysis will provide quantitative data on the compound's functional effect and cellular consequences.
Comparative Data Summary
The following tables summarize hypothetical quantitative data from key secondary assays comparing this compound with Compound A and Compound B.
Table 1: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
| Compound | Concentration (µM) | Thermal Shift (ΔTagg °C) |
| This compound | 1 | 2.1 |
| 10 | 4.5 | |
| 100 | 6.2 | |
| Compound A | 1 | 3.5 |
| 10 | 6.8 | |
| 100 | 8.1 | |
| Compound B | 1 | 0.2 |
| 10 | 0.5 | |
| 100 | 0.8 |
Table 2: In Vitro Enzyme Inhibition Assay for Target X
| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |
| This compound | 75 | 35 | Competitive |
| Compound A | 10 | 4 | Competitive |
| Compound B | >10,000 | N/A | Not Determined |
Table 3: Downstream Pathway Modulation - Phosphorylation of Substrate Y
| Compound | Concentration (µM) | % Inhibition of Substrate Y Phosphorylation |
| This compound | 1 | 30 |
| 10 | 65 | |
| 100 | 85 | |
| Compound A | 1 | 55 |
| 10 | 88 | |
| 100 | 95 | |
| Compound B | 1 | 5 |
| 10 | 12 | |
| 100 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cellular Thermal Shift Assay (CETSA)
The CETSA protocol is designed to measure the thermal stabilization of a target protein upon ligand binding in intact cells.[4][6][7]
-
Cell Culture and Treatment:
-
Culture HEK293T cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound, Compound A, Compound B, or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heat Treatment:
-
After incubation, harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for Target X.
-
Quantify the band intensities to determine the amount of soluble Target X at each temperature.
-
Plot the fraction of soluble protein as a function of temperature to generate melting curves and calculate the thermal shift (ΔTagg).
-
In Vitro Enzyme Inhibition Assay
This assay quantifies the inhibitory potency of the compounds on the purified Target X enzyme.[8][9][10]
-
Reagents and Preparation:
-
Prepare a reaction buffer with the optimal pH for Target X activity.
-
Dissolve the substrate and compounds in appropriate solvents.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction buffer, purified Target X enzyme, and varying concentrations of the test compounds.
-
Pre-incubate the enzyme and inhibitors for a defined period.
-
Initiate the reaction by adding the substrate.
-
-
Detection and Analysis:
-
Monitor the reaction progress by measuring the formation of the product over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive), repeat the assay with varying substrate concentrations.
-
Western Blot for Downstream Substrate Phosphorylation
This assay assesses the cellular effect of inhibiting Target X by measuring the phosphorylation status of its known downstream substrate, Substrate Y.
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compounds for a specified duration.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Use an antibody for total Substrate Y as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the p-Substrate Y signal to the total Substrate Y signal to determine the relative level of phosphorylation.
-
Visualizations
The following diagrams illustrate the conceptual frameworks of the experimental workflows and the hypothesized signaling pathway.
Caption: Hypothesized signaling pathway.
Caption: CETSA experimental workflow.
Caption: Logic for mechanism confirmation.
References
- 1. Target Engagement Assay Services [conceptlifesciences.com]
- 2. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Engagement Assays [discoverx.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(4-Methyl-1,3,5-triazin-2-yl)urea: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of N-(4-Methyl-1,3,5-triazin-2-yl)urea are critical for ensuring laboratory safety and environmental protection. This compound, belonging to the triazine chemical class often used in herbicides, requires handling as hazardous waste.
Improper disposal of chemical waste like this compound can lead to the contamination of soil and water, posing a risk to wildlife and human health.[1] Therefore, strict adherence to established disposal protocols is paramount. Do not dispose of this chemical down the drain, in sinks, toilets, or in regular trash receptacles.[2][3]
Disposal Procedures
The primary route for disposing of this compound and its containers is through a licensed hazardous waste disposal service.[4] It is crucial to consult local, regional, and national regulations to ensure full compliance.
For Unused or Excess Product:
-
Storage: Keep the chemical in its original, tightly sealed container.[3][5] Store in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
-
Collection: Arrange for collection by a certified hazardous waste management company. Your institution's environmental health and safety (EHS) department can provide guidance on scheduling a pickup.
For Empty Containers:
-
Triple Rinsing: Thoroughly rinse the empty container three times with a suitable solvent (e.g., water, if appropriate for the formulation).[1]
-
Rinsate Collection: Collect the rinsate as hazardous waste. Do not pour it down the drain. The rinsate can often be added to the next batch of a similar chemical mixture if it is being used in an application, as long as it does not exceed 5% of the total volume and is applied to a labeled site.[4]
-
Puncturing: After triple-rinsing, puncture the container to prevent reuse.[1]
-
Disposal: Dispose of the rinsed and punctured container as directed by your local hazardous waste regulations. Some recycling facilities may accept clean, empty chemical containers, but it is essential to verify this with your local provider.[1]
Emergency Procedures for Spills
In the event of a spill, the primary focus should be on personal safety and containment.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.[7]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and respiratory protection if necessary, before attempting to clean up a spill.[6][9]
-
Containment: For liquid spills, use an absorbent material like sand, diatomite, or universal binders to contain the substance.[10] For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[6][9] Avoid creating dust.[5][7]
-
Cleanup: Clean the affected area thoroughly.
-
Disposal: Dispose of all contaminated materials (absorbents, cleaning supplies, and contaminated soil) as hazardous waste.[6][10]
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Class | 1,3,5-Triazine / Urea | [11][12] |
| Primary Hazard | Potential environmental hazard; harmful to aquatic life. | [10][13] |
| Disposal Method | Treat as hazardous waste; dispose of via a licensed contractor. | [4] |
| Container Rinsing | Triple-rinse with an appropriate solvent. | [1] |
| Spill Cleanup | Absorb with inert material and collect for disposal. | [10] |
Experimental Protocols
Detailed experimental protocols for the synthesis of 1,3,5-triazine derivatives often involve nucleophilic substitution reactions. For instance, the synthesis of morpholine-functionalized 1,3,5-triazine derivatives can be achieved through a reaction between 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine and 2-phenylethylamine in the presence of a base like N,N-Diisopropylethylamine (DIPEA) and a solvent such as tetrahydrofuran (THF).[14] The reaction progress is typically monitored by thin-layer chromatography (TLC). The final product is then isolated and purified, often through crystallization or chromatography. The disposal of waste from such a synthesis, including solvents and byproducts, must follow hazardous waste guidelines.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. earth911.com [earth911.com]
- 2. gardenhealth.com [gardenhealth.com]
- 3. plantersplace.com [plantersplace.com]
- 4. swfrec.ifas.ufl.edu [swfrec.ifas.ufl.edu]
- 5. fishersci.com [fishersci.com]
- 6. synerzine.com [synerzine.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. bg.cpachem.com [bg.cpachem.com]
- 11. Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- | 208252-67-9 | Benchchem [benchchem.com]
- 12. Page loading... [wap.guidechem.com]
- 13. N-(4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)urea (Ref: IN B9161) [sitem.herts.ac.uk]
- 14. mdpi.com [mdpi.com]
Personal protective equipment for handling N-(4-Methyl-1,3,5-triazin-2-yl)urea
This guide provides crucial safety and logistical information for the handling and disposal of N-(4-Methyl-1,3,5-triazin-2-yl)urea in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, 11-13 mil thickness)[2][3]. | To prevent skin contact and absorption[1]. |
| Eye and Face Protection | Tight-fitting chemical splash goggles or a face shield[2]. | To protect against eye irritation from dust or splashes[1]. |
| Skin and Body Protection | Long-sleeved laboratory coat and pants. | To minimize skin exposure[4]. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be required if dusts are generated or if working in a poorly ventilated space[4][5]. | To prevent inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety and prevent contamination.
Experimental Workflow for Handling this compound
-
Preparation :
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention[2].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing[2].
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell[2].
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Disposal Workflow
-
Waste Segregation :
-
Contaminated materials, such as gloves and paper towels, should be collected in a designated and clearly labeled waste container.
-
Unused or waste this compound should be disposed of as chemical waste.
-
-
Disposal Procedure :
-
Do not allow the product to enter drains, surface water, or ground water[6].
-
Dispose of contents and containers in accordance with local, regional, national, and international regulations[7].
-
Consult with your institution's environmental health and safety (EHS) department or a licensed professional waste disposal service to ensure compliance with all applicable regulations.
-
Contaminated packaging should be handled in the same manner as the substance itself[6].
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
